molecular formula C8H14O2 B2707861 (2S)-3-cyclobutyl-2-methylpropanoic acid CAS No. 2248187-83-7

(2S)-3-cyclobutyl-2-methylpropanoic acid

Katalognummer: B2707861
CAS-Nummer: 2248187-83-7
Molekulargewicht: 142.198
InChI-Schlüssel: FAAJTMSAPUMRNB-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-3-Cyclobutyl-2-methylpropanoic acid ( 1513963-47-7) is a chiral carboxylic acid with the molecular formula C 8 H 14 O 2 and a molecular weight of 142.20 g/mol . Its structure features a cyclobutyl group and a methyl group on a propanoic acid backbone, with a defined stereocenter in the (S) configuration. This specific chiral structure makes it a valuable building block in organic synthesis and medicinal chemistry research. It is primarily used in the research and development of pharmaceutical compounds and other fine chemicals, where it can serve as a key intermediate for constructing more complex molecules with potential biological activity . The compound is associated with the MDL number MFCD21921775 . This product is intended For Research Use Only and is not approved for human, veterinary, diagnostic, or therapeutic applications.

Eigenschaften

IUPAC Name

(2S)-3-cyclobutyl-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(8(9)10)5-7-3-2-4-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAJTMSAPUMRNB-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(2S)-3-cyclobutyl-2-methylpropanoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (2S)-3-cyclobutyl-2-methylpropanoic acid for Advanced Research

Abstract

This technical guide provides a comprehensive overview of (2S)-3-cyclobutyl-2-methylpropanoic acid, a chiral building block with significant potential in drug discovery and development. The document elucidates the compound's physicochemical properties, presents a detailed, rationale-driven protocol for its stereoselective synthesis, and explores its applications within medicinal chemistry. Emphasis is placed on the strategic value of the cyclobutyl and α-methyl moieties in designing novel therapeutic agents with enhanced pharmacological profiles. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar scaffolds in their work.

Introduction: The Strategic Value of Substituted Alkanoic Acids in Drug Design

In the landscape of modern medicinal chemistry, small molecule drug candidates are increasingly designed with specific three-dimensional architectures to optimize interactions with biological targets and improve pharmacokinetic properties. (2S)-3-cyclobutyl-2-methylpropanoic acid is a prime example of a building block that embodies several key design principles. Its structure contains two crucial features:

  • A Stereochemically Defined Center: The (S)-configuration at the α-carbon allows for precise, stereospecific interactions with chiral biological targets such as enzyme active sites or receptor binding pockets. This is fundamental to achieving high potency and selectivity while minimizing off-target effects associated with an undesired enantiomer.

  • A Cycloalkyl Moiety: The incorporation of a cyclobutyl group, as opposed to a linear alkyl chain, offers distinct advantages. Small cycloalkyl rings, such as cyclopropyl and cyclobutyl groups, are known to enhance metabolic stability by blocking common sites of enzymatic oxidation.[1] They also serve as rigid scaffolds that can lock the molecule into a specific, biologically active conformation, which can be entropically favorable for target binding.[1]

This guide provides the foundational knowledge required to synthesize, handle, and strategically deploy (2S)-3-cyclobutyl-2-methylpropanoic acid in research and development programs.

Physicochemical Properties and Identification

Accurate identification and an understanding of the physicochemical properties of a compound are prerequisites for its use in any research application.

Chemical Identifiers

The following table summarizes the key identifiers for (2S)-3-cyclobutyl-2-methylpropanoic acid.

IdentifierValueSource
IUPAC Name (2S)-3-cyclobutyl-2-methylpropanoic acid-
CAS Number 1513963-47-7[2]
Molecular Formula C₈H₁₄O₂-
Molecular Weight 142.19 g/mol -
Canonical SMILES CC(C(O)=O)CC1CCC1-

Note: The cited CAS number refers to 3-cyclobutyl-2-methylpropanoic acid; stereochemistry is not explicitly defined in the source. However, it is the most relevant identifier currently available.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely published, its properties can be reliably predicted using computational models and by analogy to structurally similar compounds like 2-methylpropanoic acid (isobutyric acid).[3][4] These predictions are invaluable for planning experiments, such as selecting appropriate solvent systems for reactions and purification.

PropertyPredicted ValueRationale / Comparison
pKa (acidic) ~4.8Similar to isobutyric acid (pKa 4.86)[3]. The cyclobutyl group has a minor electronic effect.
logP ~2.0 - 2.5Increased lipophilicity compared to isobutyric acid (logP ~1.0) due to the addition of the C₄H₇ cycloalkyl group.
Boiling Point >180 °CExpected to be higher than isobutyric acid (155 °C)[3] due to increased molecular weight and van der Waals forces.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ether, DCM, ethyl acetate).The carboxylic acid group provides some water solubility, but the C₈ hydrocarbon backbone dominates.[4]

Stereoselective Synthesis: A Rationale-Driven Approach

Achieving high enantiomeric purity is critical. A robust method for synthesizing the (2S) enantiomer involves using a chiral auxiliary, which temporarily attaches to the molecule to direct a subsequent reaction before being cleaved. The Evans' oxazolidinone auxiliary is a well-established and reliable choice for the asymmetric alkylation of carboxylic acid precursors.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthesis into a series of well-understood transformations. The target acid can be disconnected at the C2-C3 bond, tracing back to a chiral N-acylated oxazolidinone, which itself is derived from a simple acetyl oxazolidinone and a cyclobutylmethyl halide.

retrosynthesis target (2S)-3-cyclobutyl-2-methylpropanoic acid intermediate1 (4R,5S)-4-methyl-5-phenyl-3-((2S)-3-cyclobutyl-2-methylpropanoyl)oxazolidin-2-one target->intermediate1 Hydrolysis intermediate2 Enolate of (4R,5S)-4-methyl-5-phenyl-3-propanoyloxazolidin-2-one intermediate1->intermediate2 Asymmetric Alkylation reagents Cyclobutylmethyl halide + (4R,5S)-4-methyl-5-phenyl-3-propanoyloxazolidin-2-one intermediate2->reagents caption Retrosynthetic analysis of the target molecule.

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Workflow

This workflow is designed for high diastereoselectivity and provides a reliable route to the target compound.

Caption: Proposed workflow for asymmetric synthesis.

Detailed Experimental Protocol

Step 1: Acylation of the Chiral Auxiliary

  • Rationale: To attach the propionyl group to the chiral auxiliary, creating the substrate for the key alkylation step.

  • Procedure: a. Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (Argon or Nitrogen). b. Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes to form the lithium salt. c. Add propanoyl chloride (1.1 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates completion. e. Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. f. Purify by flash column chromatography to yield the N-propanoyl oxazolidinone.

Step 2: Asymmetric Alkylation

  • Rationale: This is the crucial stereochemistry-defining step. A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is used to form the Z-enolate. The bulky phenyl group on the auxiliary blocks one face of the enolate, forcing the incoming electrophile ((bromomethyl)cyclobutane) to attack from the opposite face, thus ensuring high diastereoselectivity.

  • Procedure: a. Dissolve the N-propanoyl oxazolidinone (1.0 eq) from Step 1 in anhydrous THF and cool to -78 °C. b. In a separate flask, prepare LDA by adding n-butyllithium (1.1 eq) to diisopropylamine (1.1 eq) in THF at -78 °C. c. Add the freshly prepared LDA solution to the oxazolidinone solution dropwise via cannula and stir for 30 minutes. d. Add (bromomethyl)cyclobutane (1.2 eq) and stir at -78 °C for 2-4 hours, then allow to warm slowly to 0 °C. e. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. f. Purify by flash column chromatography.

Step 3: Auxiliary Cleavage

  • Rationale: To hydrolyze the ester-like bond and release the desired carboxylic acid without racemizing the newly formed chiral center. Lithium hydroperoxide (generated in situ from LiOH and H₂O₂) is a mild and effective reagent for this transformation.[5]

  • Procedure: a. Dissolve the purified product from Step 2 in a 3:1 mixture of THF and water, and cool to 0 °C. b. Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq). c. Stir vigorously at 0 °C for 2-4 hours. d. Quench the excess peroxide by adding aqueous sodium sulfite solution. e. Concentrate the mixture under reduced pressure to remove the THF. f. Wash the aqueous solution with dichloromethane to remove the cleaved chiral auxiliary (which can be recovered). g. Acidify the aqueous layer to pH ~2 with 1M HCl and extract the target (2S)-3-cyclobutyl-2-methylpropanoic acid with ethyl acetate. h. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the final product.

Relevance and Applications in Drug Discovery

The structural motifs present in (2S)-3-cyclobutyl-2-methylpropanoic acid make it a valuable building block for addressing common challenges in drug development.

The Cyclobutyl Group as a Bioisostere

The cyclobutyl group can serve as a bioisostere for other groups, such as a gem-dimethyl group or a t-butyl group. However, unlike its acyclic counterparts, the cyclobutyl ring introduces a degree of conformational rigidity. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity and potency.

Enhancing Metabolic Stability

Linear alkyl chains are often susceptible to metabolic oxidation (ω and ω-1 hydroxylation) by cytochrome P450 enzymes. The introduction of a carbocyclic ring like cyclobutane can significantly hinder this metabolic pathway, thereby increasing the half-life and oral bioavailability of a drug candidate.[1]

Potential Therapeutic Targets

Carboxylic acid-containing fragments are common in drugs targeting metalloproteases (where the acid coordinates to the metal ion), integrins, and certain nuclear receptors. The specific stereochemistry and lipophilic nature of (2S)-3-cyclobutyl-2-methylpropanoic acid make it an attractive starting point or fragment for developing inhibitors in these target classes. Its structure is also suitable for incorporation into peptide-based therapeutics to create unnatural amino acids, which can improve stability against proteolysis.[6]

Safety and Handling

No specific safety data sheet (SDS) is available for (2S)-3-cyclobutyl-2-methylpropanoic acid. Therefore, a conservative approach to handling must be adopted based on data from structurally analogous compounds.

Hazard Assessment (Based on Analogs)

The primary hazards are expected to be similar to other short-chain carboxylic acids like 2-methylbutyric acid.[7]

Hazard ClassGHS ClassificationPrecautionary Statement
Acute Toxicity (Oral/Dermal) Category 4 (Harmful)H302+H312: Harmful if swallowed or in contact with skin.[7]
Skin Corrosion/Irritation Category 1B (Causes severe skin burns and eye damage)H314: Causes severe skin burns and eye damage.[7]
Eye Damage/Irritation Category 1 (Causes serious eye damage)P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

Disclaimer: This information is for guidance only and is based on analogous structures. A compound-specific risk assessment must be performed before handling, and a dedicated SDS should be consulted if it becomes available.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[8]

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.[8]

  • Spill Response: Neutralize spills with a weak base like sodium bicarbonate before cleaning.

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[7] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[7]

Conclusion

(2S)-3-cyclobutyl-2-methylpropanoic acid is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its defined stereochemistry and the presence of a metabolically robust cyclobutyl group provide a powerful combination for designing next-generation therapeutics. The synthetic route detailed in this guide, grounded in the well-validated Evans' asymmetric alkylation methodology, offers a reliable and scalable path to accessing this high-value building block. By understanding its properties, synthesis, and potential applications, researchers can effectively integrate this compound into their discovery pipelines to develop safer and more effective medicines.

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • NextSDS. 3-cyclobutyl-2-methoxypropanoic acid — Chemical Substance Information.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet.
  • Unknown Source. 製品安全データシート (Safety Data Sheet).
  • ChemicalBook. 3-CYCLOBUTYL-2-METHYLPROPANOIC ACID CAS#: 1513963-47-7.
  • Santa Cruz Biotechnology. 3-Cyclobutyl-propionic acid | CAS 4415-84-3.
  • Santa Cruz Biotechnology. (2018, July 14). Safety Data Sheet.
  • Organic Syntheses. Synthesis of cyclobutarenes by Palladium-catalyzed C(sp3)-H bond arylation.
  • PubChem. 2-Cyclobutyl-3-cyclopropyl-propionic acid | C10H16O2 | CID 102568247.
  • Google Patents. (CN113968781A) Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
  • Future Medicinal Chemistry. (2025, November 28). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • NextSDS. 3-cyclopentyl-2-methylpropanoic acid — Chemical Substance Information.
  • NIST. Propanoic acid, 2-methyl-.
  • Wikipedia. Isobutyric acid.
  • Journal of Medicinal Chemistry. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • PubChem. (S)-2-Amino-3-cyclopentylpropanoic acid | C8H15NO2 | CID 7000137.
  • FooDB. (2010, April 8). Showing Compound 2-Methylpropanoic acid (FDB003277).
  • Molecules. (2022, September 29). Using the Cyclotide Scaffold for Targeting Biomolecular Interactions in Drug Development.
  • BenchChem. (2025). Technical Support Center: Synthesis of (2S)-2,3-Dimethylbutanoic Acid.

Sources

Physicochemical Profiling and Synthetic Applications of (2S)-3-Cyclobutyl-2-methylpropanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-3-Cyclobutyl-2-methylpropanoic acid (CAS: 1513963-47-7) is an advanced chiral aliphatic building block increasingly utilized in the design of next-generation therapeutics [1]. By integrating a cyclobutane ring with an alpha-chiral methyl group, this molecule offers a unique combination of conformational rigidity, enhanced lipophilicity, and precise spatial vectoring. This whitepaper details its physicochemical properties, analytical characterization, and synthetic integration, providing a comprehensive guide for researchers and drug development professionals.

Structural Rationale & Physicochemical Properties

The strategic inclusion of a cyclobutane ring in an aliphatic chain serves a dual purpose. First, it restricts the conformational flexibility of the tail compared to a linear pentyl chain, significantly reducing the entropic penalty upon target binding. Second, the alpha-methyl group introduces a chiral center—specifically the (2S)-configuration—that is essential for stereospecific receptor interactions[2].

Table 1: Physicochemical Properties of (2S)-3-Cyclobutyl-2-methylpropanoic Acid
PropertyValueMethod / Causality
Molecular Formula C8H14O2Standard
Molecular Weight 142.20 g/mol Standard [1]
LogP (Predicted) ~2.3Enhanced by the lipophilic cyclobutane ring compared to linear analogs.
pKa (Predicted) ~4.8Slightly elevated due to the electron-donating inductive effect of the alpha-methyl group [3].
Boiling Point ~230 °C (760 mmHg)High boiling point reflects strong intermolecular hydrogen bonding of the carboxylic acid dimer.
Density ~0.98 g/cm³The compact cyclic structure increases density relative to linear aliphatic acids.

Metabolic Stability & Pharmacokinetics

Aliphatic chains are notoriously susceptible to Phase I metabolism, specifically Cytochrome P450 (CYP450)-mediated ω or ω−1 hydroxylation. The cyclobutane ring mitigates this liability. The inherent ring strain and steric bulk disfavor the initial hydrogen abstraction step in the CYP450 catalytic cycle. Consequently, molecules incorporating this motif often exhibit a prolonged pharmacokinetic half-life and reduced clearance rates compared to their linear counterparts.

Pathway A Linear Aliphatic Acid B CYP450 Oxidation A->B C Rapid Clearance B->C D (2S)-3-Cyclobutyl-... (Target Compound) E Steric Shielding D->E F Prolonged Half-Life E->F

Fig 1. Metabolic stability of cyclobutyl vs. linear aliphatic chains.

Analytical Characterization: Self-Validating Chiral HPLC

Ensuring the enantiomeric excess (ee) of the (2S) isomer is critical, as the (2R) enantiomer may drive off-target toxicity or lack efficacy. Carboxylic acids are notoriously difficult to resolve due to peak tailing caused by secondary interactions with the stationary phase. We employ a self-validating chiral High-Performance Liquid Chromatography (HPLC) protocol using a polysaccharide-based chiral stationary phase [4].

Causality in Method Design: The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is not arbitrary; it suppresses the ionization of the carboxylic acid (pKa ~4.8), ensuring the analyte remains fully protonated. This neutral state is strictly required for optimal, stereoselective hydrogen bonding with the chiral selector.

Step-by-Step Protocol:

  • System Preparation: Equilibrate a Chiralcel OD-H column (250 x 4.6 mm, 5 µm) with Hexane/Isopropanol/TFA (95:5:0.1 v/v/v) at a flow rate of 1.0 mL/min.

  • Blank Injection: Inject 10 µL of the sample diluent to confirm a stable baseline and the absence of ghost peaks.

  • System Suitability (Validation Step): Inject a racemic reference standard of 3-cyclobutyl-2-methylpropanoic acid. Validation Criteria: The resolution ( Rs​ ) between the (2S) and (2R) peaks must be ≥1.5 . This proves the system is capable of baseline separation[4].

  • Sample Analysis: Inject the (2S) batch sample. Calculate the ee% based on peak area integration.

  • Spike-Recovery (Validation Step): Spike the (2S) sample with 10% of the racemic standard. A proportional increase in both enantiomer peaks confirms peak identity and rules out co-eluting achiral impurities.

Synthetic Integration: HATU-Mediated Amide Coupling

Converting (2S)-3-cyclobutyl-2-methylpropanoic acid into an amide is a primary vector for library synthesis. However, the alpha-chiral center is highly susceptible to base-catalyzed racemization via an oxazolone intermediate during carboxylic acid activation.

Causality in Reagent Selection: To prevent epimerization, is utilized as the coupling reagent[5]. HATU forms a highly reactive 7-azabenzotriazole active ester. The neighboring group effect of the nitrogen atom in the pyridine ring accelerates aminolysis, allowing the desired amide bond formation to completely outpace the racemization pathway [6].

Step-by-Step Protocol:

  • Pre-activation: Dissolve 1.0 eq of (2S)-3-cyclobutyl-2-methylpropanoic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Cool the mixture to 0 °C. Dropwise add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.

  • Intermediate Validation (Validation Step): Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS to confirm the quantitative formation of the active ester mass.

  • Coupling: Add 1.1 eq of the target primary or secondary amine. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Post-Reaction Validation: Following standard aqueous workup and purification, analyze the purified amide using the previously established chiral HPLC method to confirm >98% ee, validating that the coupling conditions preserved stereochemical integrity.

Workflow A 1. Carboxylic Acid + DIPEA B 2. Add HATU (0°C) A->B C 3. Active Ester Formation B->C D 4. Add Amine C->D E 5. Target Amide (High ee%) D->E

Fig 2. Self-validating HATU-mediated amide coupling workflow.

Conclusion

(2S)-3-Cyclobutyl-2-methylpropanoic acid represents a sophisticated structural motif for modern medicinal chemistry. By understanding the causality behind its physicochemical behavior and employing strictly self-validating analytical and synthetic protocols, researchers can reliably integrate this building block into complex drug discovery pipelines without compromising stereochemical integrity.

References

  • ACS Publications. "Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies". Journal of Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to the IUPAC Nomenclature of Chiral Cyclobutylalkanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, an unambiguous and universally understood system for naming these stereoisomers is not merely an academic exercise but a fundamental requirement for clear communication, regulatory submission, and scientific reproducibility. This guide provides a detailed exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for a specific and important class of chiral molecules: cyclobutylalkanoic acids.

The principles detailed herein are built upon the foundational Cahn-Ingold-Prelog (CIP) priority system, which provides a method for assigning an absolute configuration, denoted as R (from the Latin rectus, for right) or S (from the Latin sinister, for left), to a chiral center.[1][2] A thorough understanding of these rules is the bedrock upon which the systematic naming of complex chiral molecules is built.

Foundational Principles: The Cahn-Ingold-Prelog (CIP) Priority Rules

The CIP system is the cornerstone of assigning stereochemistry.[3] It involves a stepwise process of assigning priorities to the four different substituents attached to a chiral center.[4]

The core rules for assigning priority are as follows:

  • Atomic Number: Priority is assigned based on the atomic number of the atoms directly attached to the chiral center. The higher the atomic number, the higher the priority.[5] For instance, Br > Cl > O > N > C > H.

  • Ties and "First Point of Difference": If two or more of the atoms directly bonded to the chiral center are identical, one must proceed along the substituent chains until a "first point of difference" is reached.[6] The substituent with the atom of higher atomic number at this point receives the higher priority.

  • Multiple Bonds: Atoms involved in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[5] For example, a C=O group is treated as a carbon bonded to two oxygen atoms.

  • Isotopes: If isotopes are present, the isotope with the higher atomic mass is assigned the higher priority.[6]

Once priorities (1, 2, 3, and 4) are assigned to the four substituents, the molecule is oriented so that the lowest priority substituent (priority 4) is pointing away from the viewer. The direction of the sequence from priority 1 to 2 to 3 is then observed. A clockwise direction corresponds to the R configuration, while a counter-clockwise direction indicates the S configuration.[2][5]

Workflow for Assigning R/S Configuration

CIP_Workflow A Identify Chiral Center B Assign Priorities (1-4) to Substituents A->B  Based on CIP Rules C Orient Molecule: Lowest Priority (4) Away B->C D Trace Path from 1 -> 2 -> 3 C->D E Clockwise Path? D->E F Assign 'R' Configuration E->F  Yes G Assign 'S' Configuration E->G  No

Caption: A flowchart illustrating the decision-making process for assigning R/S configuration to a chiral center.

Systematic Nomenclature of Chiral Cyclobutylalkanoic Acids

The naming of these compounds requires the integration of the rules for cycloalkanes, carboxylic acids, and stereochemistry. The carboxylic acid functional group has high priority in IUPAC nomenclature and will typically dictate the suffix of the name.[7][8]

When the chiral center is part of the cyclobutane ring, the molecule is named as a substituted cyclobutanecarboxylic acid.[8][9]

Step-by-Step Protocol:

  • Identify the Parent Structure: The parent is cyclobutanecarboxylic acid. The carboxyl group is attached to carbon 1 of the cyclobutane ring, and this carbon is the starting point for numbering the ring.[8]

  • Number the Ring: Number the ring to give the substituents the lowest possible locants.[10][11] If there is a choice, numbering proceeds in the direction that gives the next substituent the lower number.[10]

  • Assign Priorities and Determine R/S Configuration:

    • For each chiral center on the ring, identify the four different substituents. Two of these will be the adjacent carbons within the ring, one will be a hydrogen atom (if not explicitly drawn), and the fourth will be the substituent at that position.

    • Apply the CIP rules to assign priorities.

    • Determine the R or S configuration.

  • Construct the Full IUPAC Name:

    • Begin with the stereochemical designator(s) in parentheses, preceded by the locant of the chiral center (e.g., (1R, 2S)).[12][13]

    • List the substituents in alphabetical order, each preceded by its locant.

    • End with the parent name: cyclobutanecarboxylic acid.

Example: Consider (1R, 2S)-2-methylcyclobutanecarboxylic acid.

  • Parent: Cyclobutanecarboxylic acid. The carbon bearing the -COOH group is C1.

  • Numbering: The methyl group is at C2.

  • Stereochemistry at C1: The four groups are: 1) -COOH, 2) The ring carbon C2, 3) The ring carbon C4, and 4) -H (implicit). Applying CIP rules determines the configuration.

  • Stereochemistry at C2: The four groups are: 1) The ring carbon C1, 2) The ring carbon C3, 3) -CH3, and 4) -H (implicit). Applying CIP rules determines the configuration.

  • Final Name: The complete name is constructed by combining these elements.

When the chiral center is on the alkanoic acid chain attached to the cyclobutane ring, the molecule is named as a substituted alkanoic acid.[14]

Step-by-Step Protocol:

  • Identify the Parent Chain: The parent chain is the longest carbon chain that includes the carboxylic acid group.[14] The carbon of the carboxyl group is C1.[7] The cyclobutyl ring is treated as a substituent.

  • Number the Parent Chain: Begin numbering from the carboxyl carbon (C1).

  • Assign Priorities and Determine R/S Configuration:

    • Identify the four substituents on the chiral carbon of the alkanoic acid chain.

    • Apply the CIP rules to assign priorities.

    • Determine the R or S configuration.

  • Construct the Full IUPAC Name:

    • Begin with the stereochemical designator in parentheses, preceded by its locant (e.g., (2R)).

    • Name the cyclobutyl group as a substituent, preceded by its locant.

    • State the parent alkanoic acid name (e.g., propanoic acid, butanoic acid).

Example: (2S)-2-cyclobutylpropanoic acid.

  • Parent Chain: Propanoic acid (3 carbons), with the carboxyl carbon as C1.

  • Numbering: The cyclobutyl group is at C2.

  • Stereochemistry at C2: The four groups are: 1) -COOH, 2) -cyclobutyl, 3) -CH3, and 4) -H (implicit). Applying CIP rules determines the S configuration.

  • Final Name: (2S)-2-cyclobutylpropanoic acid.

Decision Tree for Naming Chiral Cyclobutylalkanoic Acids

Naming_Decision_Tree A Start: Analyze the Molecule B Is the chiral center on the cyclobutane ring? A->B C Name as a substituted cyclobutanecarboxylic acid B->C  Yes D Name as a substituted alkanoic acid B->D  No (on the acid chain) E Number ring starting from -COOH attachment point (C1) C->E F Number chain starting from -COOH carbon (C1) D->F G Assign R/S configuration to ring stereocenter(s) E->G H Assign R/S configuration to chain stereocenter F->H I Assemble full name: (Stereochem)-Substituent(s)- cyclobutanecarboxylic acid G->I J Assemble full name: (Stereochem)-Substituent(s)- alkanoic acid H->J

Caption: A logical diagram outlining the process for determining the parent name and numbering system.

Advanced Considerations: Multiple Chiral Centers

When a molecule contains multiple stereocenters, the configuration of each must be specified in the name. The prefixes cis and trans can describe the relative stereochemistry of substituents on a ring, but the R/S system is required to define the absolute configuration.[15]

For a cyclobutylalkanoic acid with chiral centers on both the ring and the side chain, each stereocenter is assigned its own R or S descriptor, preceded by its numerical locant, all enclosed in a single set of parentheses at the beginning of the name. For example, (2R, 1'S)-2-(1'-methylpropyl)cyclobutanecarboxylic acid.

Summary of Key Nomenclature Rules
FeatureRuleExample
Parent Name Highest priority functional group dictates the suffix. Carboxylic acids are of high priority.[7][16]...oic acid or ...carboxylic acid
Numbering (Ring) Carbon attached to -COOH is C1. Number to give substituents the lowest locants.[8][17]1-carboxy, 2-methyl...
Numbering (Chain) Carbon of -COOH is C1.[9]2-cyclobutyl...
Stereochemistry Each chiral center is assigned R or S using CIP rules.[18](R)-... or (2S, 3R)-...
Final Name Assembly (Stereodescriptors)-Substituents-Parent Name.[13](R)-2-methylcyclobutanecarboxylic acid

Conclusion

The systematic nomenclature of chiral cyclobutylalkanoic acids is a logical process built on a foundation of well-defined IUPAC rules. By correctly identifying the parent structure, applying the appropriate numbering conventions, and rigorously assigning the absolute configuration of each stereocenter using the Cahn-Ingold-Prelog priority system, researchers can ensure unambiguous communication. For professionals in drug development, this precision is critical, as the specific stereoisomer is often the active pharmaceutical ingredient, and its correct identification is fundamental to all aspects of research, development, and regulatory affairs.

References

  • Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. (2023, December 19). YouTube.
  • CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn.
  • Cahn-Ingold-Prelog Priority System. AK Lectures.
  • Nomenclature of Carboxylic Acids. (2023, January 22). Chemistry LibreTexts.
  • Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. (2016, October 20). Master Organic Chemistry.
  • Advanced IUPAC Nomenclature XIII. Organic Chemistry.
  • Naming Carboxylic Acids. (2022, October 13). Chemistry Steps.
  • Cahn–Ingold–Prelog priority rules. (2021, April 2). Wikipedia.
  • Naming Carboxylic Acids and Nitriles. (2024, March 17). Chemistry LibreTexts.
  • Designating the Configuration of Chiral Centers. MSU chemistry.
  • How to Assign R / S Configurations to Chiral Centers. (2016, March 26). Dummies.com.
  • Naming chiral centers- the R and S system. (2026, January 22). Chemistry LibreTexts.
  • Naming Cycloalkanes. (2023, November 1). Chemistry LibreTexts.
  • How to Determine the R and S Configuration. Chemistry Steps.
  • Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles. (2025, May 22). JoVE.
  • Naming Carboxylic Acids, Nitriles and Carboxylic Acid Derivatives. NC State University Libraries.
  • Nomenclature of Organic Compounds. Chapter 3.
  • Naming Cycloalkanes. (2026, March 10). Chemistry LibreTexts.
  • The IUPAC Rules for Naming Organic Molecules. TSFX.
  • Adding Stereochemical Information to IUPAC Names. Saskoer.ca.
  • Naming Cycloalkanes. (2023, September 20). OpenStax.
  • Name the following cycloalkanes using the IUPAC system of nomenclature. Pearson.
  • Nomenclature of Cycloalkanes. (2023, January 22). Chemistry LibreTexts.
  • RULES FOR THE NOMENCLATURE OF ORGANIC CHEMISTRY SECTION E: STEREOCHEMISTRY. IUPAC.
  • IUPAC Naming of Organic Compounds with Functional Groups. (2024, June 30). Chemistry LibreTexts.
  • IUPAC Rules for Nomenclature of substituted Cycloalkanes. Al-Mustaqbal University College.
  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
  • Nomenclature of Alkanes and Cycloalkanes. Organic Chemistry Tutor.
  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Queen Mary University of London.

Sources

A Comprehensive Guide to Stereospecific Propanoic Acids: Synthesis, Analysis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of stereospecific propanoic acids, a class of molecules of paramount importance in modern drug development. We delve into the fundamental principles of stereochemistry, advanced stereoselective synthetic strategies, and robust analytical techniques for enantiomeric verification. With a focus on the widely recognized "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), this paper aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to navigate the complexities of chiral drug design and synthesis. The narrative emphasizes the causality behind experimental choices, presenting protocols as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Imperative of Chirality in Drug Design

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of a drug's pharmacological profile.[1] For chiral molecules—those that are non-superimposable on their mirror images—the individual stereoisomers, or enantiomers, can exhibit vastly different biological activities.[2][3] This principle is of no small consequence; the two enantiomers of a chiral drug can differ significantly in their potency, receptor selectivity, metabolism, and toxicity.[2]

The tragic case of thalidomide in the mid-20th century serves as a stark reminder of this fact. While the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was a potent teratogen, leading to severe birth defects.[4] This event catalyzed a paradigm shift in the pharmaceutical industry, underscoring the necessity of developing and marketing single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.[5]

Propanoic acid derivatives, particularly the 2-arylpropanoic acids (profens), represent a major class of chiral drugs where stereospecificity is key to their anti-inflammatory action.[6] This guide will provide a comprehensive overview of the core principles and techniques essential for working with these stereospecific compounds.

Section 1: The Stereochemical Landscape of Propanoic Acids

Fundamentals of Chirality

A carbon atom bonded to four different substituents is known as a chiral center or stereocenter. Molecules containing such a center lack a plane of symmetry and can exist as a pair of enantiomers. These enantiomers are physically and chemically identical in an achiral environment but rotate plane-polarized light in equal but opposite directions.

  • Eutomer: The enantiomer with the desired pharmacological activity.

  • Distomer: The enantiomer with less or no activity, or which may contribute to undesirable side effects.[3]

The spatial arrangement around the chiral center is designated using the Cahn-Ingold-Prelog (R/S) nomenclature system. For the majority of profen NSAIDs, the (S)-enantiomer is the active eutomer responsible for inhibiting the cyclooxygenase (COX) enzymes.[7]

The Pharmacological Significance of Stereoisomerism

Biological systems, being inherently chiral (composed of L-amino acids and D-sugars), interact differently with each enantiomer of a chiral drug. This stereoselectivity manifests in:

  • Pharmacodynamics: The eutomer typically has a much higher affinity for the target receptor or enzyme. The distomer may be inactive or even interact with a different target, leading to off-target effects.[3]

  • Pharmacokinetics: Enantiomers can be absorbed, distributed, metabolized, and excreted at different rates, leading to complex pharmacokinetic profiles for racemic mixtures.[2]

Therefore, the use of a single, active enantiomer can lead to a more predictable dose-response relationship, an improved therapeutic index, and a reduction in drug-drug interactions.[2]

Section 2: Strategies for Stereoselective Synthesis

The generation of enantiomerically pure propanoic acids is a cornerstone of modern pharmaceutical chemistry. The primary strategies employed are asymmetric synthesis and chiral resolution. The choice between these approaches often depends on factors like cost, scalability, and the specific molecular target.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly by using a chiral influence during the reaction. This is often a more elegant and efficient approach than separating a racemic mixture.

  • Asymmetric Hydrogenation: This is one of the most efficient methods for preparing chiral α-substituted propanoic acids.[8] It involves the hydrogenation of a prochiral α,β-unsaturated carboxylic acid using a transition metal catalyst (e.g., rhodium, ruthenium, or more recently, earth-abundant metals like nickel) complexed with a chiral ligand.[8][9][10] The chiral ligand creates a chiral environment around the metal center, directing the hydrogen addition to one face of the double bond, thereby producing the desired enantiomer in high enantiomeric excess (ee).[11]

  • Palladium-Catalyzed Carbonylation: This method allows for the synthesis of 2-arylpropanoic acids from vinyl aromatics.[12][13] By employing chiral ligands, this process can be rendered enantioselective, providing a direct route to valuable profen drugs.

G sub Prochiral Substrate (α,β-Unsaturated Acid) reaction Reaction Vessel (High Pressure) sub->reaction cat Chiral Catalyst (e.g., Ni-BenzP*) cat->reaction h2 H₂ Gas h2->reaction sol Solvent (e.g., TFE) sol->reaction prod Enantiomerically Enriched Propanoic Acid reaction->prod Stereoselective H₂ Addition

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. While sometimes less efficient than asymmetric synthesis, it remains a widely used and practical approach.

  • Kinetic Resolution: This method relies on the differential rate of reaction of two enantiomers with a chiral reagent or catalyst. In enzymatic kinetic resolution, an enzyme (e.g., a lipase) selectively catalyzes the transformation (e.g., esterification) of one enantiomer, leaving the other unreacted.[14] This allows for the separation of the reacted and unreacted enantiomers. Dynamic kinetic resolution (DKR) is an advanced form where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.[14][15]

G cluster_reaction Selective Reaction cluster_separation Separation racemate Racemic Propanoic Acid (R/S Mixture) reaction Enzymatic Esterification racemate->reaction enzyme Chiral Biocatalyst (e.g., Lipase) enzyme->reaction reagent Acylating Agent (e.g., Alcohol) reagent->reaction ester (R)-Ester reaction->ester Fast Reaction acid (S)-Propanoic Acid (Unreacted) reaction->acid Slow/No Reaction

Detailed Protocol: Enzymatic Kinetic Resolution of a Racemic Propanoic Acid Ester

This protocol is a representative example of how lipases can be used for the enantioselective esterification of profens. The choice of enzyme and solvent is critical for achieving high enantioselectivity.

Objective: To resolve racemic ibuprofen via lipase-catalyzed esterification.

Materials:

  • Racemic Ibuprofen

  • Immobilized Lipase from Candida antarctica (CAL-B)

  • Lauric Acid (Acylating Agent)[16][17]

  • Anhydrous solvent (e.g., Hexane or Isopropyl Ether)

  • Molecular sieves (for maintaining anhydrous conditions)

  • Reaction vessel with magnetic stirrer and temperature control

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen), add racemic ibuprofen (1.0 equiv.), lauric acid (1.2 equiv.), and anhydrous solvent.

  • Enzyme Addition: Add immobilized CAL-B (typically 10-20% by weight of the substrate). The immobilization prevents the enzyme from dissolving and simplifies its removal after the reaction.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 60-80°C). The higher temperature can increase the reaction rate and selectivity.[16][17]

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining acid and the formed ester.

  • Termination: Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.

  • Workup: Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Separate the resulting ester from the unreacted carboxylic acid using standard techniques such as column chromatography or chemical extraction.

  • Analysis: Determine the enantiomeric purity of both the ester and the recovered acid using chiral HPLC.

Self-Validating System: The success of this protocol is validated by chiral HPLC analysis. A successful resolution will show two well-separated peaks for the starting material (racemate) and a gradual increase in one peak (the ester product) while the peak corresponding to the unreacted enantiomer of the starting material remains. The enantiomeric excess should be calculated at each time point to confirm the selectivity of the enzyme.

Section 3: Analytical Techniques for Stereochemical Verification

Once a stereospecific propanoic acid has been synthesized, its stereochemical purity must be rigorously verified. Several analytical techniques are employed for this purpose, with chiral chromatography being the most powerful and widely used.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates.

Causality of Separation: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are common for profen analysis.[18] The chiral cavities and functional groups on the CSP create transient, non-covalent diastereomeric complexes with the enantiomers. The stability of these complexes differs for each enantiomer due to steric and electronic interactions (e.g., hydrogen bonding, π-π stacking), leading to different retention times.

Parameter Typical Conditions for Ibuprofen Separation Rationale
Column Chiralpak AD-RH or Chiral-AGP[19][20]Polysaccharide-based CSPs provide excellent enantioselectivity for profens.
Mobile Phase Methanol/Phosphate Buffer (pH 3.0)[19]The organic modifier and buffer pH are optimized to control retention and peak shape.
Flow Rate 0.5 - 1.0 mL/min[21][22]A standard flow rate to ensure good resolution without excessive analysis time.
Detection UV at 220-228 nm[21][22]The aromatic ring in profens provides strong UV absorbance for sensitive detection.
Temperature 25 - 40°C[23]Temperature can affect the kinetics of the chiral recognition process and thus the separation.
Detailed Protocol: Chiral HPLC Analysis of Ibuprofen Enantiomers

Objective: To determine the enantiomeric purity of a synthesized ibuprofen sample.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiralpak AD-RH column (or equivalent)

  • Racemic ibuprofen standard

  • Synthesized ibuprofen sample

  • HPLC-grade methanol

  • Phosphoric acid

  • HPLC-grade water

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a 75:25 (v/v) mixture of methanol and a pH 3.0 phosphoric acid solution.[19] Degas the mobile phase thoroughly before use.

  • Standard Preparation: Prepare a standard solution of racemic ibuprofen in the mobile phase at a known concentration (e.g., 10 µg/mL).

  • Sample Preparation: Prepare a solution of the synthesized ibuprofen sample in the mobile phase at a similar concentration.

  • System Equilibration: Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Analysis: a. Inject the racemic standard. This is a critical self-validating step to confirm that the system is capable of separating the two enantiomers and to determine their respective retention times. b. Inject the synthesized sample.

  • Data Acquisition: Record the chromatograms, monitoring the absorbance at 220 nm.

  • Data Analysis: a. Identify the peaks for the (R)- and (S)-enantiomers based on the standard chromatogram. b. Calculate the area of each peak in the sample chromatogram. c. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Section 4: Case Study: The Profens - Stereospecificity in NSAIDs

The 2-arylpropanoic acids, or "profens" (e.g., ibuprofen, naproxen, ketoprofen), are a major class of NSAIDs. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[24][25]

Differential Activity and In Vivo Chiral Inversion

For profens, the anti-inflammatory activity resides almost exclusively in the (S)-enantiomer.[7] The (S)-form fits snugly into the active site of the COX enzyme, whereas the (R)-form does not bind effectively.[24]

An interesting pharmacological phenomenon is the in vivo unidirectional chiral inversion of some profens.[6][26] In the human body, the largely inactive (R)-ibuprofen can be converted into the active (S)-ibuprofen.[27] This conversion is mediated by enzymes and involves the formation of a coenzyme A thioester.[28] The extent of this inversion varies among different profens; for ibuprofen, it can be significant (35-70%), while for others like flurbiprofen and ketoprofen, it is much more limited.[6][26][29] Naproxen is typically marketed as the pure (S)-enantiomer, as its (R)-enantiomer is not significantly inverted and may contribute to side effects.

G cluster_admin Drug Administration cluster_body In Vivo Fate cluster_action Pharmacological Action racemate Racemic Ibuprofen ((R)-Ibuprofen + (S)-Ibuprofen) s_ibu (S)-Ibuprofen (Active) racemate->s_ibu r_ibu (R)-Ibuprofen (Inactive) racemate->r_ibu cox COX Enzyme s_ibu->cox Inhibition r_ibu->s_ibu Unidirectional Chiral Inversion (Enzymatic) r_ibu->cox No Significant Inhibition inflammation Prostaglandins (Inflammation) cox->inflammation Synthesis

This phenomenon of chiral inversion has been a subject of debate regarding the clinical use of racemic versus enantiopure profens. While the body can convert some of the inactive (R)-form to the active (S)-form, administering the pure (S)-enantiomer (e.g., dexibuprofen) can lead to a faster onset of action and potentially a better safety profile by reducing the metabolic load and exposure to the distomer.[29]

Conclusion

The stereochemical integrity of propanoic acid derivatives is not merely an academic curiosity but a critical factor in ensuring the safety and efficacy of many modern pharmaceuticals. This guide has outlined the fundamental principles of stereoisomerism and its pharmacological implications, surveyed key strategies for stereoselective synthesis, and provided detailed, practical protocols for both synthesis and analysis. As the pharmaceutical industry continues to move towards the development of single-enantiomer drugs, a thorough understanding of these concepts and techniques is indispensable for any scientist in the field. The ability to control and verify the three-dimensional structure of these molecules will remain a central challenge and a key driver of innovation in drug discovery and development.

References

  • Title: Stereochemistry in Drug Action - PMC - NIH Source: National Institutes of Health URL
  • Title: The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug Source: International Journal of Pharmaceutical Sciences URL
  • Title: Pharmacological importance of stereochemical resolution of enantiomeric drugs Source: PubMed URL
  • Title: Chiral discrimination of multiple profens as diastereomeric (R)-(+)
  • Title: Pharmaceutical importance of stereochemistry Source: Slideshare URL
  • Title: Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)
  • Title: The Role Of Stereochemistry In Pharmacy Source: OMICS International URL
  • Title: Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens)
  • Title: Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids Source: PubMed URL
  • Title: Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids Source: ResearchGate URL
  • Title: The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis Source: Farmacia URL
  • Title: Enantiomer separation of non-steroidal anti-inflammatory drugs Source: Daicel Chiral Technologies URL
  • Title: Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids Source: Nature Research URL
  • Title: Solid-phase microextraction and chiral HPLC analysis of ibuprofen in urine Source: PubMed URL
  • Title: Chirality and nonsteroidal anti-inflammatory drugs Source: PubMed URL
  • Title: Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers Source: PubMed URL
  • Title: The study on asymmetric hydrogenation of α-substituted acrylic acids Source: ResearchGate URL
  • Title: Enantiomeric Resolution of Ibuprofen and Flurbiprofen in Human Plasma by SPE-Chiral HPLC Methods Source: ResearchGate URL
  • Title: Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens)
  • Title: The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences Source: PubMed URL
  • Title: INTRODUCTION: MECHANISM OF ACTION OF NSAIDS Source: The William Harvey Research Institute URL
  • Title: DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN Source: Rasayan Journal of Chemistry URL
  • Title: Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens)
  • Title: The metabolic chiral inversion of 2-arylpropionic acids--a novel route with pharmacological consequences Source: PubMed URL
  • Title: Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives Source: ResearchGate URL
  • Title: A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids Source: MDPI URL
  • Title: Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode Source: MDPI URL
  • Title: A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)
  • Title: Continuous flow biocatalytic synthesis of chiral propionic acid-derived APIs Source: ResearchGate URL
  • Title: R- and S-isomers of nonsteroidal anti-inflammatory drugs differentially regulate cytokine production Source: PubMed URL
  • Title: Chiral Inversion of Pharmaceutical Drugs - Mini Review Source: Bentham Science Publishers URL
  • Source: Organic Letters (ACS Publications)
  • Title: Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC - NIH Source: National Institutes of Health URL
  • Title: Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)
  • Title: .alpha.
  • Title: Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)
  • Title: NSAIDs: Chemistry and Pharmacological Actions Source: ResearchGate URL
  • Title: A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)
  • Title: Asymmetric hydrogenation Source: Wikipedia URL
  • Title: NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS)
  • Title: Binding of a chiral drug to a protein: an investigation of the 2-(3-benzoylphenyl)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: New class of chiral molecules offers strong stability for drug development Source: University of Geneva URL
  • Title: Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors Source: ResearchGate URL
  • Title: Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR)
  • Title: A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl)
  • Source: The International Journal of Engineering and Science (THE IJES)
  • Title: Test of Propionic Acid Source: Ministry of Health and Welfare, Taiwan URL

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of (2S)-3-cyclobutyl-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-3-cyclobutyl-2-methylpropanoic acid is a chiral carboxylic acid featuring a cyclobutyl moiety, a structural motif of increasing interest in medicinal chemistry. Understanding the three-dimensional arrangement of this molecule is paramount for elucidating its structure-activity relationship (SAR) and optimizing its properties for drug development. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of (2S)-3-cyclobutyl-2-methylpropanoic acid, integrating fundamental principles of stereochemistry with spectroscopic and computational insights.

Introduction: The Significance of Cyclobutane in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable component in the design of novel therapeutics. Its rigid, puckered structure can impart favorable conformational constraints on a molecule, potentially enhancing binding affinity to biological targets and improving metabolic stability. The incorporation of a cyclobutyl group into a drug candidate can influence its lipophilicity, polarity, and overall three-dimensional shape, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profiles. This guide focuses on (2S)-3-cyclobutyl-2-methylpropanoic acid, a molecule that combines the unique properties of the cyclobutane ring with a chiral propanoic acid framework.

Molecular Structure and Stereochemistry

The systematic IUPAC name for this compound is (2S)-3-cyclobutyl-2-methylpropanoic acid. Its molecular formula is C₈H₁₄O₂. The structure features a stereocenter at the C2 position of the propanoic acid chain, designated as (S) according to the Cahn-Ingold-Prelog priority rules. This chirality is a crucial feature, as enantiomers of a drug can exhibit significantly different biological activities.

Conformational Analysis: A Tale of Two Rings

The overall conformation of (2S)-3-cyclobutyl-2-methylpropanoic acid is determined by the interplay of the puckered cyclobutane ring and the rotational freedom around the single bonds of the propanoic acid side chain.

The Puckered Nature of the Cyclobutane Ring

Contrary to a planar representation, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to relieve torsional strain. This puckering results in two distinct types of substituent positions: axial and equatorial.

  • Axial (a): Substituents are oriented perpendicular to the approximate plane of the ring.

  • Equatorial (e): Substituents are oriented in the approximate plane of the ring.

The cyclobutane ring undergoes a rapid "ring-flipping" process, where axial and equatorial positions interconvert. For a monosubstituted cyclobutane, the conformer with the substituent in the more sterically favorable equatorial position is generally lower in energy and thus more populated at equilibrium. In the case of (2S)-3-cyclobutyl-2-methylpropanoic acid, the propanoic acid side chain is the substituent on the cyclobutane ring. Therefore, the conformer with this side chain in the equatorial position is predicted to be the most stable.

G

Conformation of the Propanoic Acid Side Chain

The conformation of the 3-cyclobutyl-2-methylpropanoic acid side chain is primarily dictated by rotations around the C2-C3 and C1-C2 single bonds. Steric hindrance between the methyl group at C2, the carboxyl group, and the cyclobutane ring will govern the preferred rotational isomers (rotamers). Computational modeling is an effective tool for identifying the lowest energy conformations of this flexible side chain.

Predicted Spectroscopic Signatures

¹H NMR Spectroscopy
  • Carboxylic Acid Proton (-COOH): A broad singlet typically appearing downfield, around 10-13 ppm.

  • Methine Proton (C2-H): A multiplet, likely a quartet or a more complex pattern due to coupling with the C3 methylene protons and the C2-methyl protons. Its chemical shift would be influenced by the electronegativity of the carboxyl group.

  • Cyclobutane Protons: A complex series of multiplets in the aliphatic region (approximately 1.5-2.5 ppm). The protons on the carbon bearing the side chain (C1' of the cyclobutane) will be shifted further downfield.

  • Methyl Protons (C2-CH₃): A doublet, due to coupling with the C2-H proton.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-COOH): A signal in the range of 170-185 ppm.[1]

  • Chiral Carbon (C2): A signal in the aliphatic region, with its chemical shift influenced by the attached methyl and carboxyl groups.

  • Cyclobutane Carbons: Signals in the upfield region of the spectrum. The carbon attached to the side chain (C1') will be the most downfield of the cyclobutane carbons.

  • Methyl Carbon (C2-CH₃): A signal in the upfield aliphatic region.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-H Stretches (Aliphatic): Absorptions in the 2850-3000 cm⁻¹ region.

  • Cyclobutane Ring Vibrations: Characteristic absorptions in the fingerprint region (below 1500 cm⁻¹) can be indicative of the cyclobutane ring, though these can be complex and overlap with other vibrations.[2]

Spectroscopic Technique Predicted Chemical Shift/Frequency Functional Group/Proton
¹H NMR10-13 ppm-COOH
MultipletC2-H
1.5-2.5 ppmCyclobutane Protons
DoubletC2-CH₃
¹³C NMR170-185 ppm-COOH
Aliphatic regionC2
Upfield regionCyclobutane Carbons
Upfield regionC2-CH₃
IR2500-3300 cm⁻¹ (broad)O-H stretch
1700-1725 cm⁻¹ (strong, sharp)C=O stretch
2850-3000 cm⁻¹C-H stretch

Synthesis and Stereochemical Control

The synthesis of (2S)-3-cyclobutyl-2-methylpropanoic acid requires a stereocontrolled approach to establish the (S)-configuration at the C2 stereocenter. Several strategies can be envisioned:

Chiral Pool Synthesis

This approach would utilize a readily available chiral starting material that already possesses the desired stereochemistry. For instance, a derivative of (S)-alanine could potentially be elaborated to introduce the cyclobutylmethyl group.

Asymmetric Synthesis

An asymmetric synthesis would involve the use of a chiral auxiliary or a chiral catalyst to induce stereoselectivity. For example, an asymmetric alkylation of a propanoic acid derivative, where a chiral auxiliary directs the approach of a cyclobutylmethyl electrophile, could be employed.

G

Chiral Resolution

In this method, a racemic mixture of 3-cyclobutyl-2-methylpropanoic acid is synthesized, followed by separation of the enantiomers. This is often achieved by forming diastereomeric salts with a chiral amine, which can then be separated by crystallization.

Computational Modeling of Conformational Preferences

Computational chemistry provides a powerful tool for investigating the conformational landscape of molecules like (2S)-3-cyclobutyl-2-methylpropanoic acid.

Methodology

A typical computational workflow for conformational analysis involves:

  • Conformational Search: Employing molecular mechanics or semi-empirical methods to generate a large number of possible conformations.

  • Geometry Optimization: Using more accurate methods, such as Density Functional Theory (DFT), to optimize the geometry of the low-energy conformers identified in the initial search.

  • Energy Calculation: Calculating the relative energies of the optimized conformers to determine their populations at a given temperature.

  • Analysis of Structural Parameters: Examining bond lengths, bond angles, and dihedral angles to characterize the geometry of the most stable conformers.

G

Conclusion and Future Perspectives

The molecular structure and conformation of (2S)-3-cyclobutyl-2-methylpropanoic acid are defined by the puckered nature of the cyclobutane ring and the rotational flexibility of the propanoic acid side chain. The equatorial conformation of the cyclobutane ring is predicted to be the most stable. While detailed experimental data for this specific molecule is limited, a combination of fundamental stereochemical principles and predictive spectroscopy allows for a robust understanding of its key structural features.

For drug development professionals, a thorough characterization of the conformational preferences of this and related molecules is essential. Future work should focus on obtaining experimental data, such as high-resolution NMR and X-ray crystallography, to validate the theoretical models presented here. Such studies will provide a more precise understanding of the three-dimensional structure and its influence on biological activity, ultimately guiding the design of more potent and selective drug candidates.

References

  • High-resolution infrared spectroscopy of jet cooled cyclobutyl in the α-CH stretch region. (2023). Physical Chemistry Chemical Physics. Available at: [Link]

  • Durig, J. R., & Willis, J. N. (1970). On the Existence of Conformers of Cyclobutyl Monohalides. II. Temperature Dependence of the Infrared Spectra of Bromocyclobutane and Chlorocyclobutane. The Journal of Chemical Physics, 52(12), 6108-6119. Available at: [Link]

  • Preparation of Novel Optically Active Carboxylic Acids and Application as Chiral Dopants for Nematic Liquid Crystals. (2004). Molecular Crystals and Liquid Crystals, 411(1), 147-157. Available at: [Link]

  • Vibrational Spectra of Substituted Cyclobutane Compounds. (1970). Defense Technical Information Center. Available at: [Link]

  • How to interpret the IR spectrum of cyclobutanol? (2025). A blog post on interpreting IR spectra of cyclobutanol. Available at: [Link]

  • Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine. (1985). Google Patents.
  • High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. (1993). ResearchGate. Available at: [Link]

  • The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester. (2017). Google Patents.
  • X‐ray crystal structures of compounds 3 a, 3′a and 11. (2023). ResearchGate. Available at: [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta, 71(13), 3232-3244. Available at: [Link]

Sources

Solubility Profile of (2S)-3-cyclobutyl-2-methylpropanoic acid in Organic Solvents: A Methodological and Theoretical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

(2S)-3-cyclobutyl-2-methylpropanoic acid is a chiral carboxylic acid with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its development, enabling robust process chemistry, effective formulation design, and reliable preclinical evaluation. This technical guide provides a comprehensive framework for determining and interpreting the solubility of this compound. It moves beyond a simple listing of data to explain the underlying physicochemical principles that govern its solubility. We present a detailed, self-validating experimental protocol based on the gold-standard equilibrium shake-flask method, and offer insights into predicting solubility based on molecular structure and solvent properties. This document is intended for researchers, chemists, and formulation scientists engaged in the development of drug candidates and fine chemicals.

Introduction: The Critical Role of Solubility

The journey of a molecule from laboratory discovery to a viable product is critically dependent on its physicochemical properties, with solubility being a primary determinant of success. For a molecule like (2S)-3-cyclobutyl-2-methylpropanoic acid, its solubility characteristics dictate fundamental aspects of its application:

  • In Drug Development: Solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), directly influencing a drug's absorption and bioavailability.[1] A compound that cannot be adequately dissolved in physiological or formulation media faces significant hurdles in achieving therapeutic efficacy. Early and accurate solubility assessment is therefore a key step in lead optimization and candidate selection.[2]

  • In Process Chemistry: The efficiency of synthesis, purification, and crystallization hinges on the choice of appropriate solvents. A well-understood solubility profile allows for the optimization of reaction conditions, maximization of yields, and development of scalable and reproducible manufacturing processes.

  • In Formulation Science: Creating a stable, effective, and patient-compliant dosage form requires solubilizing the active pharmaceutical ingredient (API) in a suitable matrix of excipients.[3] Solubility data in a range of pharmaceutically acceptable solvents is the foundation upon which all formulation strategies are built.

This guide will provide the theoretical and practical tools necessary to systematically evaluate the solubility of (2S)-3-cyclobutyl-2-methylpropanoic acid.

Theoretical Framework: Predicting Solubility Behavior

Understanding the molecular structure of (2S)-3-cyclobutyl-2-methylpropanoic acid allows us to predict its general solubility behavior based on the principle of "like dissolves like."[4][5] The molecule can be deconstructed into two key regions:

  • The Polar "Head": The carboxylic acid functional group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen). This region will dominate interactions with polar solvents.

  • The Non-polar "Tail": The cyclobutyl and methyl groups form a non-polar, hydrophobic hydrocarbon scaffold. This part of the molecule will interact favorably with non-polar solvents through van der Waals forces.[4]

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Expected Solubility Trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid group. Therefore, high solubility is expected. Carboxylic acids are generally soluble in alcohols.[4][6]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have significant dipole moments and can act as hydrogen bond acceptors. Good to moderate solubility is anticipated, driven by dipole-dipole interactions and hydrogen bonding with the carboxyl C=O.

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. The energy cost of breaking the strong hydrogen-bonded network of the carboxylic acid dimers is not sufficiently compensated by the weak van der Waals interactions with the solvent. Consequently, low solubility is expected.[7]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Moderate to low solubility is expected, with the non-polar characteristics of the solvent interacting with the hydrocarbon tail of the molecule.

The following diagram illustrates the key intermolecular forces at play.

G cluster_solute Solute: (2S)-3-cyclobutyl-2-methylpropanoic acid cluster_solvents Solvent Classes Solute Carboxylic Acid Head (-COOH) (Polar, H-Bonding) Protic Polar Protic (e.g., Methanol) Solute->Protic Strong Interaction (H-Bonding) Aprotic Polar Aprotic (e.g., Acetone) Solute->Aprotic Moderate Interaction (Dipole-Dipole, H-Accepting) NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar Weak Interaction Solute_Tail Hydrocarbon Tail (Cyclobutyl, Methyl) (Non-Polar) Solute_Tail->Protic Unfavorable Interaction Solute_Tail->NonPolar Favorable Interaction (van der Waals)

Caption: Solute-solvent interactions governing solubility.

Experimental Determination: The Equilibrium Shake-Flask Method

While theoretical predictions are valuable for initial solvent screening, empirical determination is essential for obtaining accurate quantitative data. The shake-flask method is the internationally recognized gold-standard for determining thermodynamic (equilibrium) solubility.[1][8] The protocol below is designed to be self-validating by ensuring that true equilibrium is achieved.

Materials and Equipment
  • Solute: (2S)-3-cyclobutyl-2-methylpropanoic acid (verify purity by HPLC and identity by ¹H-NMR/MS).

  • Solvents: High-purity (≥99.5%) organic solvents from a range of classes (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene, heptane).

  • Equipment:

    • Analytical balance (readable to ±0.01 mg).

    • Glass vials (e.g., 4 mL or 8 mL) with Teflon-lined screw caps.

    • Orbital shaker with temperature control (e.g., set to 25 °C for standard conditions or 37 °C for biopharmaceutical relevance).[8]

    • Centrifuge capable of handling vials.

    • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon, selected for low analyte binding and solvent compatibility).

    • Volumetric flasks and pipettes for dilutions.

    • Validated HPLC-UV or LC-MS/MS system for quantification.

Step-by-Step Protocol

The entire workflow is visualized in the diagram below.

G A 1. Preparation Add excess solid solute to a known volume/mass of solvent in a vial. B 2. Equilibration Place vials on orbital shaker at constant temperature (e.g., 25°C or 37°C). A->B C 3. Time-Point Sampling Sample at intervals (e.g., 24h, 48h, 72h) to ensure equilibrium. B->C D 4. Phase Separation Centrifuge vial to pellet excess solid. C->D E 5. Supernatant Collection Carefully withdraw supernatant. Optional: filter through a 0.22µm syringe filter. D->E F 6. Dilution Accurately dilute the clear supernatant with a suitable mobile phase or solvent. E->F G 7. Quantification Analyze diluted samples using a validated HPLC/LC-MS method. F->G H 8. Data Analysis Calculate concentration (mg/mL). Equilibrium is reached when concentration at sequential time points is stable (e.g., <5% difference). G->H

Caption: Experimental workflow for equilibrium solubility determination.

  • Preparation of Slurries:

    • To a tared glass vial, add an excess amount of (2S)-3-cyclobutyl-2-methylpropanoic acid. "Excess" means enough solid will visibly remain at the end of the experiment (e.g., start with ~10-20 mg).

    • Record the exact mass of the solute.

    • Add a precise volume (e.g., 2.0 mL) or mass of the selected organic solvent.

    • Securely cap the vial. Prepare each solvent condition in triplicate for statistical robustness.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate at a speed sufficient to keep the solid suspended (e.g., 150-200 rpm).

    • Allow the system to equilibrate. A key aspect of this protocol is to prove equilibrium has been reached. This is done by sampling over time.

  • Sampling and Phase Separation (Self-Validation Step):

    • At designated time points (e.g., 24, 48, and 72 hours), remove the vials from the shaker.

    • Allow the vials to stand for ~30 minutes to let the majority of the solid settle.

    • Centrifuge the vials (e.g., 10,000 rpm for 10 minutes) to create a compact pellet of the excess solid.[8]

    • Carefully withdraw a known aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.

  • Sample Preparation and Analysis:

    • Immediately dilute the supernatant aliquot with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the calibration range of the analytical instrument.[8]

    • Quantify the concentration of the solute in the diluted sample using a pre-validated, stability-indicating HPLC-UV or LC-MS/MS method.

  • Confirmation of Equilibrium:

    • Calculate the solubility at each time point (24h, 48h, 72h).

    • Equilibrium is confirmed when the calculated concentrations from two consecutive time points are statistically identical (e.g., within 5-10% of each other).[8] The final reported solubility should be the value from the last time point.

  • Solid-State Analysis (Trustworthiness Step):

    • After the final time point, decant the remaining solvent and carefully dry the residual solid.

    • Analyze the solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

    • This crucial step verifies that the compound has not changed its polymorphic form or converted into a solvate during the experiment, ensuring the measured solubility corresponds to the initial solid form.[1]

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, organized table. This allows for easy comparison across different solvent systems and provides a valuable dataset for future modeling and formulation efforts.

Table 1: Experimentally Determined Solubility of (2S)-3-cyclobutyl-2-methylpropanoic acid at 25°C

SolventSolvent ClassDielectric Constant (20°C)Solubility (mg/mL)Solubility (mol/L)
HeptaneNon-polar Aliphatic1.9[Experimental Data][Calculated Data]
TolueneNon-polar Aromatic2.4[Experimental Data][Calculated Data]
DichloromethaneChlorinated9.1[Experimental Data][Calculated Data]
Ethyl AcetatePolar Aprotic (Ester)6.0[Experimental Data][Calculated Data]
AcetonePolar Aprotic (Ketone)21.0[Experimental Data][Calculated Data]
AcetonitrilePolar Aprotic (Nitrile)37.5[Experimental Data][Calculated Data]
EthanolPolar Protic (Alcohol)24.6[Experimental Data][Calculated Data]
MethanolPolar Protic (Alcohol)32.7[Experimental Data][Calculated Data]
Dimethyl SulfoxidePolar Aprotic46.7[Experimental Data][Calculated Data]

Note: This table is a template for presenting results. The data must be generated experimentally.

Conclusion

This guide has outlined a robust, scientifically-grounded approach to determining the solubility of (2S)-3-cyclobutyl-2-methylpropanoic acid in organic solvents. By integrating a theoretical understanding of its molecular structure with a rigorous, self-validating experimental protocol, researchers can generate high-quality, reliable data. This information is not merely an academic exercise; it is a critical dataset that informs key decisions throughout the chemical and pharmaceutical development lifecycle, from process optimization to the design of effective delivery systems. Adherence to the detailed shake-flask methodology, including time-point sampling to confirm equilibrium and post-analysis of the solid state, will ensure the trustworthiness and utility of the generated solubility profile.

References

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Absorption Systems. (2026, January 22).
  • Dow Development Labs. (2021, May 8). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Seelos, C., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(5), 1285-1292.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of 3-Cyclobutyl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for the separation of enantiomers is a critical aspect of drug discovery and development.[1] This document provides detailed application notes and protocols for the chiral resolution of 3-cyclobutyl-2-methylpropanoic acid, a valuable building block in medicinal chemistry. Three primary techniques will be explored: diastereomeric salt formation, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC). The methodologies presented herein are designed to be adaptable and provide a strong foundation for the development of laboratory-scale and scalable resolution processes.

Diastereomeric Salt Formation: A Classical Approach to Chiral Resolution

Diastereomeric salt formation is a widely employed and cost-effective method for the resolution of racemic acids and bases. The underlying principle involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[2][3] These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][4]

Principle of Resolution

A racemic mixture of 3-cyclobutyl-2-methylpropanoic acid, (±)-1 , is reacted with an enantiomerically pure chiral amine, such as (R)-1-phenylethylamine, to form two diastereomeric salts: [(R)-acid, (R)-amine] and [(S)-acid, (R)-amine]. Due to their distinct three-dimensional structures, these salts will exhibit different solubilities in a given solvent system. The less soluble diastereomeric salt will preferentially crystallize, allowing for its separation by filtration. Subsequently, the resolved carboxylic acid enantiomer can be liberated from the salt by treatment with a strong acid.[5][6][7]

Workflow for Diastereomeric Salt Resolution

Diastereomeric_Salt_Resolution racemic_acid Racemic 3-Cyclobutyl- 2-methylpropanoic Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Amine (e.g., (R)-1-phenylethylamine) resolving_agent->salt_formation solvent Solvent Screening (e.g., Ethanol, Acetone, Ethyl Acetate) solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystalline) filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Salt filtration->mother_liquor acidification1 Acidification (e.g., HCl) less_soluble_salt->acidification1 acidification2 Acidification mother_liquor->acidification2 pure_enantiomer1 Enantiomerically Enriched Acid acidification1->pure_enantiomer1 recovery Resolving Agent Recovery acidification1->recovery pure_enantiomer2 Other Enantiomer acidification2->pure_enantiomer2

Figure 1: General workflow for chiral resolution via diastereomeric salt formation.

Protocol for Diastereomeric Salt Resolution with (R)-1-Phenylethylamine

This protocol is a model procedure based on established methods for resolving chiral carboxylic acids.[3][5][6] Optimization of solvent, temperature, and stoichiometry will be necessary to achieve the best results for 3-cyclobutyl-2-methylpropanoic acid.

Materials:

  • Racemic 3-cyclobutyl-2-methylpropanoic acid

  • (R)-(+)-1-Phenylethylamine (or other suitable chiral amine)

  • Anhydrous ethanol

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 3-cyclobutyl-2-methylpropanoic acid in 100 mL of warm anhydrous ethanol.

    • In a separate beaker, dissolve a stoichiometric equivalent of (R)-(+)-1-phenylethylamine in 20 mL of anhydrous ethanol.

    • Slowly add the amine solution to the carboxylic acid solution with constant stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Cloudiness or precipitation may be observed.

    • If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt (if available).

    • Once crystallization begins, place the flask in an ice bath for at least 2 hours to maximize the yield of the less soluble salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold anhydrous ethanol to remove any residual mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the dried diastereomeric salt in 100 mL of water.

    • With vigorous stirring, add 2 M HCl dropwise until the solution becomes acidic (pH 1-2, check with pH paper).

    • The free carboxylic acid will precipitate out or form an oil.

    • Extract the aqueous solution with three 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash with a small amount of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched 3-cyclobutyl-2-methylpropanoic acid.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee%) of the resolved acid should be determined by chiral HPLC (see Section 3) or by conversion to a diastereomeric amide followed by achiral chromatography or NMR analysis.

Screening of Resolving Agents and Solvents

The success of a diastereomeric salt resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. A screening approach is recommended to identify the optimal conditions.

Chiral Resolving Agent (Bases) Common Solvents for Crystallization
(R)- or (S)-1-PhenylethylamineEthanol
(R)- or (S)-1-(1-Naphthyl)ethylamineMethanol
(+)- or (-)-Dehydroabietylamine[8]Isopropanol
(+)- or (-)-BrucineAcetone
(+)- or (-)-CinchonidineEthyl Acetate
(1R,2S)- or (1S,2R)-EphedrineAcetonitrile

Table 1: A selection of common chiral resolving agents and solvents for the resolution of carboxylic acids.

Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers. Lipases are particularly well-suited for the resolution of carboxylic acids and their esters due to their broad substrate specificity and high enantioselectivity.[9] The resolution is based on the principle that one enantiomer of a racemic substrate is converted to a product at a much higher rate than the other enantiomer.[10]

Principle of Resolution

For the resolution of 3-cyclobutyl-2-methylpropanoic acid, a common strategy is the enantioselective esterification of the racemic acid or the enantioselective hydrolysis of its racemic ester. In the case of esterification, a lipase will catalyze the reaction of one enantiomer of the acid with an alcohol to form an ester, leaving the other enantiomer of the acid unreacted. Conversely, in hydrolysis, one enantiomer of a racemic ester is selectively hydrolyzed by the lipase to the corresponding carboxylic acid, leaving the other enantiomer of the ester untouched.

Workflow for Enzymatic Kinetic Resolution

Enzymatic_Resolution racemic_ester Racemic Ester of 3-Cyclobutyl-2-methylpropanoic Acid hydrolysis Enantioselective Hydrolysis racemic_ester->hydrolysis lipase Lipase (e.g., Candida antarctica Lipase B) lipase->hydrolysis buffer Aqueous Buffer buffer->hydrolysis separation Extraction/ Chromatography hydrolysis->separation unreacted_ester Enantiomerically Enriched Ester separation->unreacted_ester acid_product Enantiomerically Enriched Acid separation->acid_product

Figure 2: Workflow for the enzymatic kinetic resolution of a racemic ester via hydrolysis.

Protocol for Lipase-Catalyzed Hydrolysis of Methyl 3-Cyclobutyl-2-methylpropanoate

This protocol is based on established methods for the lipase-catalyzed resolution of 2-methylalkanoic acid esters.[9] The choice of lipase and reaction conditions may require optimization.

Materials:

  • Racemic methyl 3-cyclobutyl-2-methylpropanoate

  • Immobilized Candida antarctica Lipase B (CALB)

  • Phosphate buffer (0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • 2 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Shaking incubator

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Ester Synthesis (if starting from the acid):

    • The racemic methyl ester can be prepared from the racemic acid by standard methods, such as Fischer esterification.

  • Enzymatic Hydrolysis:

    • In a 100 mL flask, combine 1.0 g of racemic methyl 3-cyclobutyl-2-methylpropanoate, 20 mL of phosphate buffer (pH 7.0), and 200 mg of immobilized CALB.

    • Incubate the mixture in a shaking incubator at 30-40°C.

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the remaining ester and the formed acid. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both products.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Transfer the filtrate to a separatory funnel and extract with 3 x 20 mL of MTBE. The combined organic layers will contain the unreacted, enantiomerically enriched ester.

    • Wash the organic layer with saturated NaHCO₃ solution and then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ester.

    • Carefully acidify the aqueous layer from the initial extraction to pH 1-2 with 2 M HCl.

    • Extract the acidified aqueous layer with 3 x 20 mL of MTBE.

    • Combine these organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Screening of Lipases

Different lipases can exhibit varying enantioselectivities for a given substrate. It is advisable to screen a panel of commercially available lipases to identify the most suitable one.

Lipase Source Common Designation
Candida antarctica Lipase BCALB, Novozym 435
Pseudomonas cepacia LipasePSL
Candida rugosa LipaseCRL
Rhizomucor miehei LipaseRML

Table 2: A selection of commonly used lipases for kinetic resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers.[11] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[11] For carboxylic acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective.[12][13]

Principle of Separation

The enantiomers of 3-cyclobutyl-2-methylpropanoic acid are passed through an HPLC column packed with a CSP. The chiral selector in the stationary phase forms transient diastereomeric complexes with the enantiomers. The differences in the stability of these complexes result in different retention times, allowing for their separation.[12]

Workflow for Chiral HPLC Method Development

Chiral_HPLC_Workflow racemic_sample Racemic Sample column_screening Column Screening (Polysaccharide, Macrocyclic Glycopeptide) racemic_sample->column_screening mobile_phase_screening Mobile Phase Screening (Normal, Reversed, Polar Organic) column_screening->mobile_phase_screening optimization Optimization (Mobile Phase Composition, Flow Rate, Temperature) mobile_phase_screening->optimization analysis Analysis/ Preparative Separation optimization->analysis enantiomer1 Enantiomer 1 analysis->enantiomer1 enantiomer2 Enantiomer 2 analysis->enantiomer2

Figure 3: A systematic approach to chiral HPLC method development.

Protocol for Analytical Chiral HPLC

This protocol provides a starting point for developing a chiral HPLC method for the analysis of 3-cyclobutyl-2-methylpropanoic acid.

Materials and Equipment:

  • Racemic 3-cyclobutyl-2-methylpropanoic acid

  • HPLC grade solvents (n-hexane, isopropanol, ethanol, methanol, acetonitrile)

  • Trifluoroacetic acid (TFA) or acetic acid

  • Chiral HPLC columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chirobiotic T)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of racemic 3-cyclobutyl-2-methylpropanoic acid in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.

  • Column and Mobile Phase Screening:

    • Normal Phase:

      • Start with a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).

      • Use a mobile phase of n-hexane/isopropanol (90:10, v/v) with 0.1% TFA.

      • Set the flow rate to 1.0 mL/min and the detection wavelength to a suitable value (e.g., 210 nm).

      • If no separation is observed, vary the ratio of hexane to isopropanol (e.g., 95:5, 80:20) and try ethanol as the modifier.

    • Reversed Phase:

      • Use a macrocyclic glycopeptide-based column (e.g., Chirobiotic T).

      • Use a mobile phase of water/acetonitrile or water/methanol with 0.1% formic acid or acetic acid.

      • Vary the ratio of the aqueous and organic components.

  • Method Optimization:

    • Once a partial separation is achieved, optimize the mobile phase composition to improve the resolution.

    • Adjust the flow rate (lower flow rates often improve resolution).

    • Vary the column temperature (lower temperatures often increase selectivity).

Recommended Chiral Stationary Phases
CSP Type Examples Typical Mobile Phases
Polysaccharide-basedChiralcel OD-H, Chiralpak AD-H, Chiralpak IANormal phase (hexane/alcohol), Polar organic (acetonitrile/alcohol)
Macrocyclic GlycopeptideChirobiotic T, Chirobiotic VReversed-phase (water/acetonitrile or methanol), Polar ionic

Table 3: Recommended chiral stationary phases for the separation of carboxylic acids.

Conclusion

The chiral resolution of 3-cyclobutyl-2-methylpropanoic acid can be successfully achieved using several well-established techniques. Diastereomeric salt formation offers a classical and scalable method, while enzymatic kinetic resolution provides a green and highly selective alternative. Chiral HPLC is an indispensable tool for both analytical determination of enantiomeric purity and for preparative-scale separations. The protocols and guidelines presented in this document provide a comprehensive starting point for researchers to develop and optimize a resolution strategy tailored to their specific needs. It is emphasized that empirical screening and optimization are crucial for achieving high enantiomeric purity and yield.

References

  • Rao, A. B., et al. (1994). Lipase catalysed kinetic resolution of racemic (±)2,2-dimethyl-3-(2-methyl-1-propenyl)-cyclopropane carboxyl esters. Tetrahedron Letters, 35(14), 2267-2270.
  • Kagan, H. B. (2009). Asymmetric Synthesis. John Wiley & Sons.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026, March 20).
  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia.
  • Chiral HPLC Separ
  • Holmberg, E., et al. (1991). Reaction conditions for the resolution of 2-methylalkanoic acids in esterification and hydrolysis with lipase from Candida cylindracea. Applied Microbiology and Biotechnology, 35(5), 572-578.
  • Li, Z., et al. (2018).
  • Diastereomeric Salt Crystallization Using Ternary Phase Diagram. (2025, May 8). YouTube.
  • Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261–1265.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
  • Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.
  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). Science Learning Center.
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? (2018, March 29).
  • Chiral HPLC Column - Phenomenex. (n.d.).
  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti. (n.d.). JOCPR.
  • Biocatalytic resolution of sterically hindered alcohols, carboxylic acids and esters containing fully substituted chiral centers by hydrolytic enzymes. (n.d.).
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026, March 20).
  • Resolution of a Racemic Mixture. (n.d.). Science Learning Center.
  • Preparative-scale separation of enantiomers of chiral carboxylic acids. (2005, March 10).
  • Enantioselective C–H Arylation and Vinylation of Cyclobutyl Carboxylic Amides. (2018, February 5).
  • Müller, M. D., & Bosshardt, H. P. (1988). Enantiomer resolution and assay of propionic acid-derived herbicides in formulations by using chiral liquid chromatography and achiral gas chromatography. Journal of the Association of Official Analytical Chemists, 71(3), 614–617.
  • Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column. (2018, February 16). SIELC.
  • Chiral resolution. (n.d.). Wikipedia.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2024, September 30). Chemistry LibreTexts.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC.
  • 6.8: Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts.
  • July 05, 2011 INVENTOR. (2017, June 6).
  • RESULTS: g of racemic (+/-)-1-phenylethylamine used 9.52 mp of diastereomeric salt 177-179.5 g of resolved ®-(+) - Chegg. (2021, June 17).
  • CHIRAL SEPARATIONS INTRODUCTION 1.1.

Sources

Purification methods for (2S)-3-cyclobutyl-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparative Purification and Enantiomeric Resolution of (2S)-3-Cyclobutyl-2-methylpropanoic Acid

Introduction & Chemical Context

In the development of novel therapeutics, chiral aliphatic carboxylic acids frequently serve as critical building blocks and pharmacophore fragments. Scaling the purification of molecules like (2S)-3-cyclobutyl-2-methylpropanoic acid presents a unique triad of analytical challenges:

  • Lack of a UV Chromophore: The purely aliphatic nature of the cyclobutyl and isobutyl skeleton renders standard UV-triggered preparative High-Performance Liquid Chromatography (HPLC) ineffective.

  • Steric Subtlety: The stereocenter at the alpha-position (C2) relies on the minimal steric difference between a methyl group and a cyclobutylmethyl group, making chiral recognition on stationary phases or within enzyme active sites highly demanding.

  • Ionization Dynamics: Carboxylic acids tend to streak and tail on chromatographic columns due to non-specific hydrogen bonding with residual silanols.

As a Senior Application Scientist, I have designed this protocol guide to bypass these bottlenecks. This document details three field-proven, self-validating methodologies to isolate the (2S)-enantiomer with >99% enantiomeric excess (ee): Mass-Directed Supercritical Fluid Chromatography (SFC), Enzymatic Kinetic Resolution (EKR), and Classical Diastereomeric Salt Resolution.

Strategy 1: Mass-Directed Preparative Supercritical Fluid Chromatography (MS-SFC)

Mechanistic Rationale: Supercritical Fluid Chromatography (SFC) is the industry gold standard for chiral separations due to the high diffusivity and low viscosity of supercritical CO₂[1]. Because (2S)-3-cyclobutyl-2-methylpropanoic acid lacks UV absorbance above 210 nm, fraction collection must be triggered by a Mass Spectrometer (MS). To prevent peak tailing and ensure the analyte remains in its neutral, protonated state for optimal interaction with the chiral stationary phase, 0.1% Trifluoroacetic acid (TFA) is added to the methanolic co-solvent[2].

SFC_Workflow A Racemic Feed (2S/2R)-Acid B SFC Column Chiralpak AD-H A->B CO2 + MeOH + 0.1% TFA C Post-Column Flow Splitter B->C D MS Detector (Make-up Pump) C->D 1% Split E Fraction Collector (Mass-Triggered) C->E 99% Flow D->E Trigger Signal F Purified (2S)-Acid >99% ee E->F

Mass-Directed Preparative SFC Workflow for Chiral Carboxylic Acids.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve racemic 3-cyclobutyl-2-methylpropanoic acid in pure methanol to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Mount a Chiralpak AD-H column (21 x 250 mm, 5 µm) on the preparative SFC system. Equilibrate with 85% CO₂ and 15% Methanol (containing 0.1% v/v TFA) at a flow rate of 70 mL/min. Maintain the backpressure regulator (BPR) at 120 bar and column temperature at 35 °C.

  • MS-Splitter Setup: Configure the post-column flow splitter to divert 1% of the flow to a Single Quadrupole MS. Introduce a make-up solvent (Methanol with 0.1% Formic Acid) at 1.0 mL/min to assist ionization in negative Electrospray Ionization (ESI-) mode. Monitor for the [M-H]⁻ ion ( m/z 141.1).

  • Injection & Collection: Inject 0.5 mL (25 mg) per run. The MS signal will trigger the fraction collector. The (2R)-enantiomer typically elutes first on amylose-based phases, followed by the target (2S)-enantiomer.

  • Recovery: Pool the (2S)-fractions and evaporate the solvent under reduced pressure (30 °C, 150 mbar) to yield the purified free acid.

Strategy 2: Enzymatic Kinetic Resolution (EKR) using CALB

Mechanistic Rationale: Candida antarctica Lipase B (CALB) possesses a narrow, funnel-like active site that exhibits distinct enantiopreference for 2-methyl substituted carboxylic acids[3]. When subjected to enzymatic hydrolysis, CALB selectively hydrolyzes the (2R)-enantiomer of the corresponding racemic alkyl ester into the (2R)-acid, leaving the sterically mismatched (2S)-ester completely unreacted. This self-validating system allows for easy physical separation of the unreacted ester from the hydrolyzed acid via basic liquid-liquid extraction.

CALB_Pathway Racemate Racemic Ester (2R/2S)-Alkyl Ester Enzyme CALB (Novozym 435) Aqueous Buffer / MTBE Racemate->Enzyme Split Enzyme->Split Prod1 (2R)-Acid (Aqueous Layer) Split->Prod1 Enzymatic Hydrolysis Prod2 (2S)-Ester (Organic Layer) Split->Prod2 Unreacted Hydrolysis Chemical Hydrolysis (LiOH, THF/H2O) Prod2->Hydrolysis Final Purified (2S)-Acid >98% ee Hydrolysis->Final

CALB-Mediated Kinetic Resolution Pathway for (2S)-3-cyclobutyl-2-methylpropanoic acid.

Step-by-Step Protocol:

  • Esterification: Convert the racemic acid to its methyl ester using Methanol and catalytic H₂SO₄ (reflux for 4 hours). Concentrate and extract into methyl tert-butyl ether (MTBE).

  • Enzymatic Resolution: In a jacketed reactor at 45 °C, suspend 100 g of the racemic ester in 500 mL MTBE and 500 mL of 0.1 M Phosphate buffer (pH 7.2). Add 5 g of immobilized CALB (Novozym 435).

  • Reaction Monitoring: Stir at 300 rpm. Monitor the reaction via GC-FID. Halt the reaction when conversion reaches exactly 50% (typically 24-36 hours). Filter out the immobilized enzyme bead to terminate the reaction.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Add 1 M NaOH to adjust the aqueous layer to pH 10. The (2R)-acid partitions into the aqueous layer as a sodium salt. The desired (2S)-ester remains in the MTBE layer.

  • Chemical Hydrolysis: Isolate the MTBE layer, evaporate to dryness, and dissolve the (2S)-ester in a 1:1 mixture of THF and H₂O. Add 2.0 equivalents of LiOH and stir at room temperature for 12 hours. Acidify with 1 M HCl to pH 2, extract with Ethyl Acetate, and concentrate to yield the pure (2S)-3-cyclobutyl-2-methylpropanoic acid.

Strategy 3: Classical Diastereomeric Salt Resolution

Mechanistic Rationale: For multi-kilogram bulk manufacturing, chromatography and enzymes can become cost-prohibitive. Classical resolution relies on forming a salt network with a chiral amine, such as (1R,2S)-Ephedrine. The causality of separation lies in the lattice energy: the[(2S)-Acid • (1R,2S)-Ephedrine] salt forms a tighter, less soluble crystal lattice in acetone/water mixtures compared to its (2R) counterpart, allowing it to selectively precipitate.

Step-by-Step Protocol:

  • Salt Formation: Dissolve 1.0 equivalent of racemic 3-cyclobutyl-2-methylpropanoic acid in 10 volumes of Acetone. Heat to 50 °C.

  • Amine Addition: Slowly add 0.5 equivalents of (1R,2S)-Ephedrine dissolved in 2 volumes of Acetone. (Using 0.5 eq, known as the "Pope-Peachey method," forces the chiral amine to selectively pair with the most affine enantiomer).

  • Crystallization: Cool the mixture linearly to 5 °C over 6 hours. Seed crystals of the pure (2S)-salt can be added at 35 °C to induce controlled nucleation.

  • Filtration & Recrystallization: Filter the precipitated diastereomeric salt. To achieve >99% ee, recrystallize the salt once from a 95:5 Acetone/Water mixture.

  • Free Acid Breakage: Suspend the highly pure salt in MTBE and add 1 M HCl until the aqueous phase reaches pH 2. The chiral amine partitions into the acidic aqueous phase, while the pure (2S)-acid is extracted into the MTBE. Concentrate the MTBE to yield the final product.

Quantitative Method Comparison

To assist in workflow selection, the following table summarizes the operational metrics for each purification strategy based on standard scale-up parameters.

ParameterMS-Directed SFCCALB Enzymatic ResolutionDiastereomeric Salt Resolution
Optimal Scale 10 mg – 50 g10 g – 5 kg> 1 kg (Bulk Manufacturing)
Target ee (%) > 99.5%95% – 98%> 99.0% (after 1 recrystallization)
Theoretical Yield 48% (from 50% max)45% (from 50% max)35% - 40% (due to mother liquor loss)
Equipment Cost Very High (Prep SFC-MS)Moderate (Reactor, Enzyme)Low (Standard Glassware/Reactors)
Development Time 1–2 Days2–3 Weeks (Enzyme Screening)1–2 Months (Solvent/Amine Screening)
Green Chemistry Excellent (CO₂ recycling)Good (Aqueous/MTBE)Moderate (High solvent volumes)

References

  • Title: Enantiopreference of Candida antarctica lipase B toward carboxylic acids: Substrate models and enantioselectivity thereof Source: Journal of Molecular Catalysis B: Enzymatic (via ResearchGate) URL: [Link]

  • Title: Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography Source: Journal of Chromatography A (via PubMed) URL: [Link]

  • Title: Advantageous use of SFC for separation of crude therapeutic peptides and peptide libraries Source: ResearchGate URL: [Link]

Sources

GC-MS analysis protocol for 3-cyclobutyl-2-methylpropanoic acid esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: GC-MS Analysis Protocol for 3-Cyclobutyl-2-Methylpropanoic Acid Esters Audience: Researchers, scientists, and drug development professionals.

Foreword: A Senior Application Scientist's Perspective

The analysis of novel carboxylic acids, such as 3-cyclobutyl-2-methylpropanoic acid, presents a unique set of challenges and opportunities. These molecules, often serving as building blocks in pharmaceutical synthesis or as metabolites in biological systems, demand analytical methods that are not only sensitive and specific but also robust and reliable. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for this purpose, offering unparalleled separation efficiency and definitive structural identification.

However, the journey from raw sample to reliable data is paved with critical methodological choices. The inherent polarity and low volatility of carboxylic acids make their direct analysis by GC impractical.[1][2] This necessitates a crucial chemical modification step—derivatization—to render the analyte "GC-friendly." The choice of derivatization agent, the selection of the gas chromatography column, and the fine-tuning of mass spectrometer parameters are not arbitrary; they are deliberate decisions grounded in the fundamental chemistry of the analyte and the principles of chromatographic separation.

This document is structured to be more than a mere list of instructions. It is a detailed guide that illuminates the causality behind each step. We will explore not just what to do, but why a specific approach is chosen, empowering you, the scientist, to adapt and troubleshoot with confidence. By integrating established principles with field-proven protocols, this guide aims to provide a self-validating framework for the robust analysis of 3-cyclobutyl-2-methylpropanoic acid and its esters.

Principle of the Analytical Workflow

The comprehensive analysis of 3-cyclobutyl-2-methylpropanoic acid by GC-MS follows a multi-stage process. Each stage is optimized to ensure the analyte is efficiently prepared, separated, and detected with high fidelity.

  • Sample Preparation & Derivatization: The foundational step involves the conversion of the polar carboxylic acid into a non-polar, volatile ester derivative.[3] This is typically achieved through esterification, most commonly methylation, which replaces the acidic proton with a methyl group. This transformation drastically improves the analyte's thermal stability and chromatographic behavior.[4][5][6]

  • Gas Chromatographic Separation: The derivatized sample is injected into the GC system. Here, the volatile ester is vaporized and swept by an inert carrier gas onto a long, narrow capillary column. The separation is based on the analyte's boiling point and its differential partitioning between the mobile phase (carrier gas) and the stationary phase (the inner coating of the column). A carefully selected stationary phase and temperature program are essential to resolve the target analyte from other matrix components.[7][8]

  • Mass Spectrometric Detection & Identification: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner.[9] These fragments are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical "fingerprint" for definitive identification.

The overall workflow is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Containing 3-Cyclobutyl-2-Methylpropanoic Acid Derivatization Esterification Reaction (e.g., with BF₃-Methanol) Sample->Derivatization Add Reagent Extraction Liquid-Liquid Extraction (e.g., with Hexane) Derivatization->Extraction Quench & Extract GC_Injection GC Injection Extraction->GC_Injection Inject Sample Extract GC_Separation Chromatographic Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (Ionization & Fragmentation) GC_Separation->MS_Detection Data_Acquisition Data Acquisition (Retention Time & Mass Spectrum) MS_Detection->Data_Acquisition Identification Analyte Identification Data_Acquisition->Identification Quantification Quantification Identification->Quantification

Caption: Overall analytical workflow for GC-MS analysis.

Detailed Experimental Protocol: Esterification

For this analysis, we will focus on the preparation of the methyl ester derivative using Boron Trifluoride-Methanol (BF₃-MeOH), a widely used and highly efficient reagent for both esterification of free fatty acids and transesterification of lipids.[10]

Reagents and Materials
  • Sample containing 3-cyclobutyl-2-methylpropanoic acid

  • Boron Trifluoride-Methanol (BF₃-MeOH) solution, 10-14% (w/v)

  • High-purity Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-cap reaction vials (10-15 mL) with PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and tips

  • GC vials with inserts

Step-by-Step Derivatization Protocol
  • Sample Preparation: Accurately transfer a known quantity of the sample (e.g., 1-10 mg of a solid or an equivalent amount in solution) into a screw-cap reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 2 mL of 12.5% (w/v) BF₃-MeOH to the dried sample in the vial.[10]

    • Rationale: BF₃ acts as a Lewis acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The use of a reagent solution ensures an adequate excess of both catalyst and alcohol to drive the reaction to completion.

  • Reaction: Tightly cap the vial and heat the mixture at 70°C for 30 minutes in a heating block or water bath.[10]

    • Rationale: Heating accelerates the reaction rate. The specified time and temperature are sufficient for complete esterification of most short-chain fatty acids without causing degradation.

  • Quenching and Extraction: After heating, allow the vial to cool to room temperature. Add 1 mL of saturated NaCl solution and 2 mL of hexane.

    • Rationale: The aqueous NaCl solution quenches the reaction and helps to partition the non-polar methyl esters into the organic phase (hexane), while salts and the catalyst remain in the aqueous layer.

  • Phase Separation: Vigorously mix the vial using a vortex mixer for 1 minute. Allow the layers to separate. A centrifuge can be used to facilitate a clean separation if an emulsion forms.

  • Collection and Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.

    • Rationale: Anhydrous sodium sulfate is a drying agent that removes any residual water from the organic extract, which is crucial for preventing column degradation and ensuring accurate analysis.[1]

  • Final Sample Preparation: Transfer the dried hexane extract into a GC vial, using an insert if the volume is small. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Optimized Parameters

The selection of appropriate GC-MS parameters is paramount for achieving the desired separation and sensitivity. The following parameters are recommended as a starting point and should be optimized for your specific instrumentation and application.

Recommended GC Column

The choice of the GC column's stationary phase is the most critical factor influencing resolution.[7] For fatty acid methyl esters (FAMEs), polar stationary phases are generally preferred.[8][11] A highly polar biscyanopropyl polysiloxane column (e.g., HP-88, SP-2560) or a medium-polarity column (e.g., DB-23) provides excellent separation based on carbon number, branching, and degree of unsaturation.[4][11] For this specific analyte, a standard non-polar or medium-polarity column is also highly effective.

  • Recommended Column: DB-5ms (5% Phenyl-methylpolysiloxane) or equivalent.

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Rationale: A DB-5ms column is a robust, general-purpose column that provides excellent resolution and peak shape for a wide range of analytes, including FAMEs. It offers a good balance of polarity for this specific branched-chain structure.

GC-MS Parameter Table
ParameterRecommended SettingRationale
GC System
Injection ModeSplitlessOptimizes sensitivity for trace-level analysis. A split injection (e.g., 20:1) can be used for more concentrated samples to prevent column overload.[12]
Injector Temperature250°CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume1 µLStandard volume for capillary GC.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Provides optimal velocity for good separation on a 0.25 mm ID column.
Oven Program
Initial Temperature60°C, hold for 2 minAllows for solvent focusing and sharp initial peaks.
Ramp Rate10°C/min to 220°CA moderate ramp rate ensures good separation of the analyte from potential impurities.
Final TemperatureHold at 220°C for 5 minEnsures that all components are eluted from the column before the next run.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable mass spectra.[9]
Ionization Energy70 eVThe industry standard energy that provides extensive and reproducible fragmentation patterns.
Ion Source Temp.230°CA standard source temperature that balances ionization efficiency and prevents analyte degradation.
Quadrupole Temp.150°CStandard quadrupole temperature.
Mass Scan Range40 - 300 m/zCaptures the expected molecular ion and all significant fragment ions of the target analyte.
ModeFull ScanAcquires the complete mass spectrum for definitive identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification if needed.[13][14]

Data Interpretation: Mass Spectral Fragmentation

The electron ionization mass spectrum provides the structural fingerprint for identifying the analyte. For the methyl ester of 3-cyclobutyl-2-methylpropanoic acid (Molecular Weight: 170.25 g/mol ), a distinct fragmentation pattern is expected.

  • Molecular Ion (M•+): The parent molecular ion at m/z 170 may be observed, though it might be of low abundance due to the branched structure, which promotes fragmentation.

  • McLafferty Rearrangement: A prominent peak at m/z 88 is expected. This is a characteristic rearrangement for methyl esters containing a γ-hydrogen, resulting from the cleavage of the β-γ carbon-carbon bond. This is a key diagnostic ion for this class of compounds.

  • Loss of Methoxy Group: A fragment at m/z 139 ([M-31]⁺) corresponds to the loss of the methoxy radical (•OCH₃) from the ester.

  • Loss of Carbomethoxy Group: A fragment at m/z 111 ([M-59]⁺) results from the loss of the carbomethoxy group (•COOCH₃).

  • Cyclobutane Ring Fragmentation: The cyclobutane ring is prone to fragmentation via the loss of neutral molecules like ethylene (C₂H₄, 28 Da).[15][16] This can lead to fragments such as m/z 142 ([M-28]⁺). Further fragmentation of these ions can also occur.

  • Alpha-Cleavage: Cleavage of the bond between the α-carbon (C2) and the β-carbon (C3) can lead to a fragment containing the cyclobutylmethyl group at m/z 69 .

The predicted fragmentation pathways are illustrated below.

Fragmentation cluster_main Predicted EI Fragmentation Pathways cluster_frags mol [C₁₀H₁₈O₂]⁺˙ m/z 170 (M⁺˙) f139 [M-OCH₃]⁺ m/z 139 mol->f139 - •OCH₃ f88 [McLafferty]⁺˙ m/z 88 mol->f88 McLafferty Rearrangement f111 [M-COOCH₃]⁺ m/z 111 mol->f111 - •COOCH₃ f142 [M-C₂H₄]⁺˙ m/z 142 mol->f142 - C₂H₄ f69 [C₅H₉]⁺ m/z 69 f111->f69 - C₃H₂O

Caption: Key fragmentation pathways for the target analyte.

Method Validation and Trustworthiness

To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to established guidelines, such as those from the FDA or ICH.[17][18][19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve should be prepared with at least five standards, and the correlation coefficient (r²) should typically be ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. It is assessed using recovery studies on spiked samples, with typical acceptance criteria being within 80-120%.[18]

  • Precision: The degree of agreement among individual test results. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (RSD) typically required to be < 15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest analyte concentrations that can be reliably detected and quantified, respectively.

By systematically evaluating these parameters, a laboratory can establish a high degree of confidence in the data generated by this protocol.

References

  • Bier, D. M., & Mathews, D. E. (1999). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. Journal of the American Society for Mass Spectrometry, 10(7), 587-595. [Link]

  • Which Column Is Best for Fatty Acid Analysis by GC? (n.d.). Mtoz Biolabs. Retrieved March 21, 2026, from [Link]

  • Agilent Technologies. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters. Application Note. [Link]

  • Shimadzu Scientific Instruments. (2015). Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification. Pittcon 2015 Poster. [Link]

  • Ran-Ressler, R. R., Lawrence, P., & Brenna, J. T. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Lipids, 47(2), 209–218. [Link]

  • Christie, W. W. (2019, July 23). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? AOCS. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (2016, January 6). What is the best GC capillary column for Fatty Acid Methyl Esters analysis? Retrieved March 21, 2026, from [Link]

  • Li, X., et al. (2020). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst, 145(6), 2271-2279. [Link]

  • Organomation. (2024, November 19). Plant Lipid Sample Preparation for GC-MS Analysis. Retrieved March 21, 2026, from [Link]

  • Wang, Y., et al. (2019). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. Analytical Methods, 11(13), 1777-1784. [Link]

  • Paisley, H. M., Brittain, E. F. H., & Wells, C. H. J. (1969). Mass spectra of isomers. Part II. Electron-impact-induced isomerisation of some derivatives of cyclobutane. Journal of the Chemical Society B: Physical Organic, 185-189. [Link]

  • Devyatykh, G. G., et al. (1973). Mass spectra of sila-cyclobutane and -cyclobutene derivatives. Journal of the Chemical Society, Dalton Transactions, (10), 1094-1096. [Link]

  • Hoving, L. R., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 165. [Link]

  • Christie, W. W. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. Retrieved March 21, 2026, from [Link]

  • Ecker, J., et al. (2005). A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters. Journal of Agricultural and Food Chemistry, 53(23), 8896-8903. [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved March 21, 2026, from [Link]

  • Ecker, J., et al. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry, 53(23), 8896-8903. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern. Retrieved March 21, 2026, from [Link]

  • Spaccini, R., & Piccolo, A. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Applied Sciences, 10(22), 8049. [Link]

  • ResearchGate. (2013, August 28). What process is most suitable for preparation of fatty acid methyl esters of rhamnolipids for GC-MS analysis? Retrieved March 21, 2026, from [Link]

  • Banwell, M. G., et al. (2015). Cyclobutane Synthesis and Fragmentation. A Cascade Route to the Lycopodium Alkaloid (−)-Huperzine A. The Journal of Organic Chemistry, 80(19), 9597-9611. [Link]

  • Wells, C. H. J., Brittain, E. F. H., & Paisley, H. M. (1968). Mass spectra of isomers. Part I. Isomeric derivatives of cyclobutane and cyclohexene of molecular formula C10H16. Journal of the Chemical Society B: Physical Organic, 304-307. [Link]

  • Bandarra, N. M., et al. (2005). Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids. Journal of Food Science, 70(1), c73-c79. [Link]

  • ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies. Retrieved March 21, 2026, from [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved March 21, 2026, from [Link]

  • U.S. Food & Drug Administration. (2020, August 24). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. Retrieved March 21, 2026, from [Link]

  • U.S. Food & Drug Administration. (2017, November 1). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. Retrieved March 21, 2026, from [Link]

  • A Review on GC-MS and Method Development and Validation. (2013). International Journal of Pharmaceutical Quality Assurance, 4(3), 42-51. [Link]

  • ResearchGate. (2026, January). Curve of cyclobutanecarboxylic acid with GC-MS technique. Retrieved March 21, 2026, from [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]

  • Kataoka, H. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science. Elsevier.
  • NextSDS. (n.d.). 3-cyclobutyl-2-methoxypropanoic acid — Chemical Substance Information. Retrieved March 21, 2026, from [Link]

  • PubChem. (n.d.). 3-Methyl-2-butenoic acid, cyclobutyl ester. Retrieved March 21, 2026, from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved March 21, 2026, from [Link]

  • Klimešová, V., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 77-82. [Link]

  • Christie, W. W. (2019, July 23). Alternatives to Methyl Esters for GC Analysis of Fatty Acids. AOCS. Retrieved March 21, 2026, from [Link]

  • PubChemLite. (n.d.). 3-cyclopentyl-2-methylpropanoic acid (C9H16O2). Retrieved March 21, 2026, from [Link]

Sources

Synthesis of (2S)-3-Cyclobutyl-2-methylpropanoic Acid Utilizing Chiral Auxiliaries: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the asymmetric synthesis of (2S)-3-cyclobutyl-2-methylpropanoic acid, a valuable chiral building block in medicinal chemistry and materials science. The protocols herein focus on the application of chiral auxiliaries to achieve high diastereoselectivity in the key alkylation step, ensuring the desired stereochemical outcome. The methodologies described are grounded in established principles of asymmetric synthesis, with a focus on practical implementation in a laboratory setting.

Introduction: The Significance of Stereocontrolled Synthesis

The biological activity of many pharmaceutical compounds is intrinsically linked to their stereochemistry. The precise three-dimensional arrangement of atoms can dictate the efficacy, selectivity, and safety of a drug molecule. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in drug discovery and development. (2S)-3-cyclobutyl-2-methylpropanoic acid represents a chiral synthon whose cyclobutyl and methyl-substituted propanoic acid moieties can be key components of larger, more complex bioactive molecules.

Chiral auxiliaries are powerful tools in asymmetric synthesis, offering a reliable method for introducing chirality.[1][] These are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse, making this an efficient and cost-effective strategy.[1] This guide will focus on the use of Evans-type oxazolidinone auxiliaries, which are widely recognized for their high levels of stereocontrol in enolate alkylation reactions.[3][4]

The Core Principle: Chiral Auxiliary-Mediated Asymmetric Alkylation

The synthesis of (2S)-3-cyclobutyl-2-methylpropanoic acid via a chiral auxiliary strategy hinges on the diastereoselective alkylation of an enolate. The general workflow is depicted below. The chiral auxiliary, typically an oxazolidinone, is first acylated with propionyl chloride to form an N-acyl imide. This imide is then deprotonated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to generate a stereochemically defined (Z)-enolate. The chiral auxiliary sterically shields one face of the enolate, directing the approach of an electrophile, in this case, cyclobutylmethyl bromide, to the opposite face.[5][6] This results in the formation of a new stereocenter with a high degree of diastereoselectivity. Finally, the chiral auxiliary is cleaved to yield the desired (2S)-3-cyclobutyl-2-methylpropanoic acid.

Chiral Auxiliary Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Chiral_Auxiliary Chiral Auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone) Acylated_Auxiliary N-Propionyl Oxazolidinone Chiral_Auxiliary->Acylated_Auxiliary Et3N, DMAP (cat.) Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Acylated_Auxiliary Enolate_Formation Enolate Formation Acylated_Auxiliary->Enolate_Formation LDA or NaHMDS, THF, -78 °C Alkylation Alkylation Product Enolate_Formation->Alkylation Electrophilic Attack Final_Product (2S)-3-cyclobutyl- 2-methylpropanoic acid Alkylation->Final_Product LiOH, H2O2 Recovered_Auxiliary Recovered Chiral Auxiliary Alkylation->Recovered_Auxiliary Cyclobutylmethyl_Bromide Cyclobutylmethyl Bromide Cyclobutylmethyl_Bromide->Alkylation

Caption: General workflow for chiral auxiliary-mediated synthesis.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of (2S)-3-cyclobutyl-2-methylpropanoic acid using an Evans oxazolidinone auxiliary.

Materials and Reagents
ReagentCAS NumberSupplierNotes
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone90319-52-1Commercially AvailableEnsure high enantiomeric purity.
Propionyl chloride79-03-8Commercially AvailableDistill before use.
Triethylamine (Et3N)121-44-8Commercially AvailableDistill from CaH2.
4-(Dimethylamino)pyridine (DMAP)1122-58-3Commercially AvailableRecrystallize from ethyl acetate.
Lithium Diisopropylamide (LDA)4111-54-0Commercially Available2.0 M solution in THF/heptane/ethylbenzene.
Cyclobutylmethyl bromide17247-58-4Commercially Available[7][8][9]
Tetrahydrofuran (THF)109-99-9Commercially AvailableAnhydrous, freshly distilled from Na/benzophenone.
Lithium Hydroxide (LiOH)1310-65-2Commercially AvailableAnhydrous.
Hydrogen Peroxide (H2O2)7722-84-1Commercially Available30% aqueous solution.

Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[10] Cyclobutylmethyl bromide is flammable and an irritant.[10] Strong bases like LDA are corrosive and moisture-sensitive.

Step 1: Acylation of the Chiral Auxiliary

This step attaches the propionyl group to the chiral auxiliary.[11]

  • To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

  • Dissolve the auxiliary in anhydrous dichloromethane (DCM) or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP.

  • Slowly add propionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

This is the key stereocenter-forming step.[5]

  • To a flame-dried round-bottom flask under an argon atmosphere, add the purified N-propionyl oxazolidinone (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • In a separate flask, dissolve cyclobutylmethyl bromide (1.2 eq) in a small amount of anhydrous THF.

  • Add the solution of cyclobutylmethyl bromide to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to -20 °C over 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR or chiral HPLC analysis. Purify by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

This step liberates the target carboxylic acid. The use of lithium hydroperoxide is a mild and effective method for this transformation.[12][13]

  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq).

  • Stir the reaction vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite to reduce excess peroxide.

  • Acidify the aqueous layer to pH ~2 with 1M HCl.

  • Extract the (2S)-3-cyclobutyl-2-methylpropanoic acid with ethyl acetate.

  • The chiral auxiliary can be recovered from the aqueous layer by extraction with DCM.

  • Dry the combined organic layers containing the product over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Expected Results and Data

The diastereoselectivity of the alkylation step is a critical parameter. With Evans-type auxiliaries, high diastereomeric ratios are typically observed.

Chiral AuxiliaryElectrophileBaseDiastereomeric Ratio (d.r.)Yield
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneCyclobutylmethyl bromideLDA>95:5Typically >80%
(S)-4-benzyl-2-oxazolidinoneCyclobutylmethyl bromideNaHMDS>95:5Typically >80%

Note: The specific yields and diastereomeric ratios can vary depending on the precise reaction conditions and the purity of the reagents.

Synthetic Pathway Visualization

The following diagram illustrates the key transformations in the synthesis of (2S)-3-cyclobutyl-2-methylpropanoic acid.

Synthesis_Pathway Start N-Propionyl Oxazolidinone Enolate (Z)-Enolate Start->Enolate LDA, THF, -78 °C Alkylated Alkylated Intermediate Enolate->Alkylated + Cyclobutylmethyl Bromide Product (2S)-3-cyclobutyl- 2-methylpropanoic acid Alkylated->Product LiOH, H2O2

Caption: Key intermediates in the asymmetric synthesis.

Conclusion

The use of chiral auxiliaries, particularly Evans oxazolidinones, provides a robust and highly stereoselective method for the synthesis of (2S)-3-cyclobutyl-2-methylpropanoic acid. The protocols outlined in this guide are designed to be reproducible and scalable, offering a practical approach for researchers in both academic and industrial settings. The high degree of stereocontrol afforded by this methodology makes it an invaluable tool for the preparation of enantiomerically pure building blocks for the synthesis of complex target molecules.

References

  • Karton, A., & Salim, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.
  • ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]

  • Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1534-1541. [Link]

  • Davies, S. G., et al. (2006). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Organic & Biomolecular Chemistry, 4(14), 2755-2773. [Link]

  • Jacobsen, E. N., et al. (2018). Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. The Journal of Organic Chemistry, 83(19), 11848-11860. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 696. [Link]

  • BenchChem. (2025). Diastereoselectivity in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries. BenchChem.
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 1-13). Wiley-VCH.
  • Myers, A. G. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Organic Synthesis: The Utility of Cyclobutylmethyl Bromide.
  • Ottokemi. (n.d.). Cyclobutylmethyl bromide, 97% 17247-58-4 India. [Link]

  • New Launch. (n.d.). Cyclobutylmethyl Bromide | Cas No 17247-58-4 | Manufacturer.
  • Huang, P.-Q. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry. [Link]

  • University of York. (n.d.). Asymmetric Synthesis.
  • Chen, L.-Y., & Huang, P.-Q. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry, 41(24), 3233-3266. [Link]

  • BOC Sciences. (n.d.). Other Chiral Auxiliaries.
  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 329-335.
  • Gibe, R. (2002). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University.
  • Cuevas, G., & Prieto, L. (2010). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 54(2), 101-109.
  • Google Patents. (n.d.). CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
  • NextSDS. (n.d.). 3-cyclobutyl-2-methoxy-2-methylpropanoic acid — Chemical Substance Information. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of (2S)-2,3-Dimethylbutanoic Acid. BenchChem.
  • Organic Syntheses. (n.d.). Cyclobutylamine. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low diastereoselectivity in cyclobutyl moiety addition

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Carbocycle Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to control the stereochemistry of four-membered rings. The cyclobutane ring is notoriously challenging: its relatively flat conformation and lack of significant steric bias often lead to poor facial differentiation during bond formation, resulting in frustrating 1:1 cis/trans mixtures.

To solve these issues, we must move beyond empirical screening and understand the underlying causality of our reactions—whether it is the kinetic vs. thermodynamic control of an intermediate, the lifetime of a radical species, or the coordination geometry of a transition metal.

Below is our comprehensive troubleshooting guide, designed as a self-validating system to help you diagnose and resolve low diastereoselectivity in your cyclobutyl moiety additions.

Diagnostic Workflow for Cyclobutane Stereocontrol

G Start Low Diastereoselectivity in Cyclobutane Synthesis Cat1 [2+2] Cycloaddition Start->Cat1 Cat2 [3+1] Ring Expansion Start->Cat2 Cat3 Cross-Coupling / C-H Act. Start->Cat3 Cat4 Bicyclo[1.1.0]butane Opening Start->Cat4 Sol1 Use Sequential Photocatalysis (Alkyne addition + Hydrogenation) Cat1->Sol1 Sol2 Thermodynamic Equilibration (Piperidine / Enamine formation) Cat2->Sol2 Sol3 Solvent/Ligand Tuning (e.g., HFIP solvent effect) Cat3->Sol3 Sol4 Persistent Radical Trapping (e.g., TEMPO) Cat4->Sol4

Diagnostic workflow for resolving low diastereoselectivity in cyclobutane synthesis.

Troubleshooting Guide & FAQs

Q1: Why am I getting near 1:1 cis/trans mixtures in my intermolecular [2+2] photocycloadditions?

The Causality: Direct intermolecular [2+2] cycloadditions of unsymmetrical alkenes often lack sufficient steric bias in the transition state. The excited-state dynamics are too rapid and unconstrained to differentiate the pro-cis and pro-trans trajectories effectively. The Solution: Bypass the direct alkene-alkene cycloaddition. Instead, utilize a sequential photocatalysis strategy. By performing a [2+2] photocycloaddition using a terminal alkyne, you generate a cyclobutene intermediate. Because the cyclobutene ring is rigid, a subsequent catalytic hydrogenation will occur with near-perfect facial selectivity, circumventing the initial diastereoselectivity issues [1].

Q2: My formal[3+1] ring expansion of cyclopropanones with sulfur ylides yields poor diastereocontrol. How can I enrich the trans isomer?

The Causality: The initial [1,2]-rearrangement of the betaine intermediate is kinetically controlled. While the regioselectivity is often excellent, the kinetic trapping frequently yields a high fraction of the cis isomer (often around 1:1.3 dr). The Solution: You must shift the reaction from kinetic to thermodynamic control. By introducing a secondary amine like piperidine, you facilitate reversible enamine formation at the cyclobutanone carbonyl. This allows the stereocenter alpha to the carbonyl to epimerize, cleanly equilibrating the mixture to the thermodynamically favored trans diastereomer [2].

Protocol 1: Piperidine-Mediated Thermodynamic Equilibration of Cyclobutanones Self-Validating Logic: This protocol requires confirming the kinetic mixture prior to equilibration to ensure the base is acting on the correct intermediate, preventing degradation.

  • Kinetic Reaction: React the cyclopropanone surrogate with the unstabilized sulfoxonium ylide at room temperature until complete consumption of the starting material is observed.

  • In-Process Validation: Withdraw a 0.1 mL aliquot, concentrate, and acquire a crude 1H NMR. Quantify the cis/trans ratio (typically ~1:1). Do not proceed if the overall mass balance is poor.

  • Equilibration: Add 20 mol% piperidine directly to the reaction mixture. Heat the vessel to 75 °C for 12 hours. The secondary amine will form a transient enamine, lowering the barrier for alpha-proton inversion.

  • Final Validation: Cool to room temperature, quench with 1M HCl to hydrolyze any remaining enamine, and extract. The crude 1H NMR should now show a dr of >8:1 in favor of the trans isomer.

Q3: How do I control diastereoselectivity when opening Bicyclo[1.1.0]butanes (BCBs) via radical addition?

The Causality: The strain-release driving force of BCB opening is massive. When a transient radical (like NO2•) attacks the central C-C bond, the resulting cyclobutyl radical is highly reactive. Radical-radical cross-couplings generally have very low activation barriers, meaning the subsequent trapping step is unselective, leading to poor dr. The Solution: Employ the "Persistent Radical Effect." Use tert-butyl nitrite (tBuONO) to generate the transient NO2• radical, but trap the intermediate with a persistent radical like TEMPO. Because TEMPO does not self-couple, it waits in solution and selectively traps the cyclobutyl radical from the least sterically hindered face. Post-reaction base treatment can further drive the diastereoselectivity [3].

Pathway N1 Bicyclo[1.1.0]butane (Strained Core) N2 Transient NO2• Addition (Central C-C Cleavage) N1->N2 N3 Cyclobutyl Radical Intermediate N2->N3 N4 Persistent Radical Trapping (TEMPO•) N3->N4 N5 1,3-Difunctionalized Cyclobutane (High dr) N4->N5

Mechanistic pathway of diastereoselective bicyclo[1.1.0]butane radical 1,3-nitrooxygenation.

Table 1: Effect of Base Equilibration on BCB 1,3-Nitrooxygenation dr Data demonstrates the quantitative improvement of diastereomeric ratios when crude nitro-cyclobutanes are subjected to base-catalyzed epimerization in CHCl3 for 18 h [3].

Base Added (20 mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)
None (Kinetic product)--85%~1:1
DMAPCHCl31882%4.4 : 1
Cs2CO3CHCl31882%5.3 : 1
DBUCHCl31861%5.8 : 1

Protocol 2: Catalyst-Free Diastereoselective 1,3-Nitrooxygenation of BCBs Self-Validating Logic: By monitoring the reaction before and after base addition, you validate that the primary radical addition was successful before attempting thermodynamic correction.

  • Radical Generation: In an open-air flask, dissolve the BCB substrate and TEMPO (1.5 equiv) in a suitable solvent. Slowly add tert-butyl nitrite (tBuONO).

  • Strain-Release Trapping: Stir at room temperature. The thermal homolysis of tBuONO generates NO•, which oxidizes in air to NO2•, triggering the BCB opening. TEMPO traps the intermediate.

  • Intermediate Check: Isolate the crude nitro-cyclobutane. Check the dr via NMR (expect low selectivity).

  • Epimerization: Re-dissolve the crude mixture in CHCl3. Add 20 mol% Cs2CO3 (optimal balance of yield and dr based on Table 1). Stir for 18 hours at room temperature.

  • Final Isolation: Filter through a short pad of silica to remove the base. The resulting 1,1,3-trisubstituted cyclobutane will exhibit a dr of >5:1.

Q4: In Rh(III)-catalyzed cross-coupling to form cyclobutanes, my diastereoselectivity and yield are low. What parameters are critical?

The Causality: In transition-metal-catalyzed syntheses (such as the coupling of 2-aryl quinazolinones and alkylidenecyclopropanes), the formation of the five-membered rhodacycle and subsequent reductive elimination dictate stereochemistry. Standard solvents fail to stabilize the highly polar transition states required for concerted N-C bond formation and C-C bond cleavage. The Solution: The solvent environment is the most critical parameter. Switching to a strongly hydrogen-bonding, fluorinated alcohol solvent like HFIP (hexafluoro-2-propanol) drastically lowers the activation barrier for cyclobutane ring formation, stabilizing the rhodacycle and dictating a highly diastereoselective reductive elimination [4].

References

  • Sequential Photocatalytic Reactions for the Diastereoselective Synthesis of Cyclobutane Scaffolds Source: Organic Letters - ACS Publications URL:[Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides Source: Organic Letters - ACS Publications / NIH URL:[Link]

  • Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes Source: Chemical Science - RSC Publishing / PMC - NIH URL:[Link]

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes Source: Organic Letters - ACS Publications URL:[Link]

Technical Support Center: Optimization of Reaction Conditions for Preparing (2S)-3-cyclobutyl-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2S)-3-cyclobutyl-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific experimental challenges, explaining the causality behind protocol choices to ensure scientific integrity and successful outcomes.

The predominant and reliable method for synthesizing this chiral carboxylic acid involves the diastereoselective alkylation of an Evans oxazolidinone chiral auxiliary. This approach offers excellent stereocontrol, yielding the desired (2S)-enantiomer with high purity.[1][2] The overall workflow is a three-step process: acylation of the chiral auxiliary, stereoselective alkylation, and subsequent cleavage to yield the final product and recover the auxiliary.

Overall Synthetic Workflow

The synthesis can be visualized as a sequence of three critical transformations. Each stage requires careful control of reaction conditions to maximize yield and stereoselectivity.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Cleavage & Recovery Acylation Chiral Auxiliary + Propionyl Chloride Enolate Formation of (Z)-Enolate (Base: NaHMDS/LDA, Temp: -78 °C) Acylation->Enolate N-Propionyl Oxazolidinone Alkylation Alkylation with Bromomethylcyclobutane Enolate->Alkylation Chelated Enolate Cleavage Hydrolysis (LiOH / H₂O₂) Alkylation->Cleavage Alkylated Auxiliary Product (2S)-3-cyclobutyl-2-methylpropanoic acid Cleavage->Product AuxRecovery Auxiliary Recovery Cleavage->AuxRecovery

Caption: General workflow for the synthesis of (2S)-3-cyclobutyl-2-methylpropanoic acid.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format, providing causative explanations and actionable solutions.

Question 1: My diastereoselectivity is low (<90:10 d.r.) during the alkylation step. What are the likely causes and how can I improve it?

Answer: Low diastereoselectivity is a frequent issue that typically points to problems with the formation or stability of the chelated (Z)-enolate intermediate.[3][4] Several factors can be at play:

  • Incomplete Enolate Formation: If deprotonation is not complete, the remaining starting material can be alkylated non-selectively.

    • Solution: Ensure the use of a slight excess (1.1-1.2 equivalents) of a strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA). The reaction must be conducted at a sufficiently low temperature (typically -78 °C) to ensure clean and complete enolate formation.[4]

  • Enolate Equilibration: The desired (Z)-enolate can equilibrate to the (E)-enolate, which leads to the formation of the undesired diastereomer. The rigidity of the chelated transition state is paramount for stereocontrol.

    • Solution: The choice of counterion is critical. Sodium enolates, generated using NaHMDS, often form more rigid chelates with the oxazolidinone carbonyl groups compared to lithium enolates.[1][4] This enhanced rigidity improves facial selectivity by more effectively blocking one face of the enolate from the incoming electrophile.

  • Reaction Temperature: Allowing the reaction to warm prematurely can provide enough energy to overcome the small energy difference between the diastereomeric transition states, reducing selectivity.[5][6]

    • Solution: Maintain the temperature at -78 °C throughout the base addition and for a sufficient duration after to ensure full enolate formation. After the addition of the electrophile (bromomethylcyclobutane), the reaction can sometimes be allowed to warm slowly, but this must be optimized. Lowering the temperature generally increases enantioselectivity.[3]

Question 2: The yield of my alkylated product is poor, even though the starting material is consumed. What could be happening?

Answer: Low isolated yield after the alkylation step can result from side reactions or product loss during workup.[7]

  • Side Reactions: The electrophile, bromomethylcyclobutane, can undergo elimination reactions (E2) promoted by the strong base if it is not consumed quickly by the enolate.

    • Solution: Add the electrophile slowly to the pre-formed enolate at -78 °C. This ensures the concentration of the electrophile remains low and favors the desired SN2 reaction. Using the more reactive iodomethylcyclobutane can sometimes improve the rate of alkylation relative to side reactions.

  • Poor Substrate Solubility: If the N-propionyl oxazolidinone is not fully dissolved, the reaction will be heterogeneous and incomplete.[7]

    • Solution: Ensure the chosen solvent (typically anhydrous THF) is appropriate and used in sufficient volume to fully dissolve the substrate before cooling to -78 °C.

  • Product Loss During Workup: The alkylated product may be lost during the aqueous quench and extraction phases.

    • Solution: After quenching with a saturated aqueous solution of ammonium chloride, ensure efficient extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[6] Perform multiple extractions and combine the organic layers.

G cluster_selectivity Diastereoselectivity Issues cluster_yield Yield Issues Start Low Diastereoselectivity or Low Yield? IncompleteEnolate Incomplete Enolate Formation? Start->IncompleteEnolate Low d.r. TempControl Temperature Too High? Start->TempControl Low d.r. BaseChoice Suboptimal Base (Counterion)? Start->BaseChoice Low d.r. SideReaction Side Reactions (e.g., E2)? Start->SideReaction Low Yield CleavageIssue Incomplete Auxiliary Cleavage? Start->CleavageIssue Low Yield WorkupLoss Loss During Workup/Purification? Start->WorkupLoss Low Yield Sol_Enolate Solution: Use 1.1-1.2 eq. of strong base at -78 °C. IncompleteEnolate->Sol_Enolate Sol_Temp Solution: Maintain -78 °C during enolate formation and alkylation. TempControl->Sol_Temp Sol_Base Solution: Use NaHMDS for a more rigid chelate. BaseChoice->Sol_Base Sol_SideReaction Solution: Slow addition of electrophile. Consider using iodide. SideReaction->Sol_SideReaction Sol_Cleavage Solution: Use excess LiOH/H₂O₂. Monitor by TLC. CleavageIssue->Sol_Cleavage Sol_Workup Solution: Optimize extraction pH. Use appropriate chromatography. WorkupLoss->Sol_Workup

Caption: A decision-making flowchart for troubleshooting common issues.

Question 3: I am struggling with the final cleavage step. My yield of the carboxylic acid is low, and I suspect epimerization. How can I optimize this?

Answer: The cleavage of the chiral auxiliary with lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is highly effective but can present challenges.

  • Incomplete Cleavage: The reaction may not go to completion if insufficient reagents are used or the reaction time is too short.

    • Solution: Use an adequate excess of both aqueous lithium hydroxide (e.g., 2.0 equivalents) and 30% hydrogen peroxide (e.g., 4.0 equivalents). Monitor the reaction progress carefully by TLC to ensure all the alkylated auxiliary has been consumed before proceeding with the workup.[4]

  • Epimerization: The newly formed chiral center at the α-position is susceptible to epimerization (loss of stereochemical purity) under the basic reaction conditions.

    • Solution: This is a critical point. Perform the hydrolysis at a low temperature (0 °C) to minimize the rate of epimerization.[4] Once the reaction is complete, it should be promptly quenched and acidified to neutralize the base.

  • Difficult Workup: Separating the desired carboxylic acid from the recovered chiral auxiliary can be challenging.

    • Solution: After quenching the excess peroxide with sodium sulfite, the chiral auxiliary can often be removed by extraction with a nonpolar solvent like dichloromethane before acidifying the aqueous layer.[4] After acidification of the aqueous layer with HCl, the carboxylic acid product can then be extracted with a different solvent, such as ethyl acetate. Careful pH control is key.

Frequently Asked Questions (FAQs)

Q1: Why is an Evans oxazolidinone chiral auxiliary the preferred method for this synthesis?

A1: Evans auxiliaries are powerful tools in asymmetric synthesis for several reasons.[2] When acylated, the auxiliary allows for deprotonation to form a rigid, chelated enolate. The bulky substituent on the auxiliary (e.g., a benzyl or phenyl group) effectively blocks one face of the planar enolate, forcing the incoming electrophile to attack from the less sterically hindered face.[1][8] This high degree of facial discrimination leads to a predictable and high level of diastereoselectivity, which translates directly to high enantiomeric purity in the final product after the auxiliary is cleaved.[9]

Q2: Which base is superior for the alkylation: LDA or NaHMDS?

A2: While both LDA and NaHMDS are effective strong bases for generating the enolate, NaHMDS is often preferred for alkylations of N-acyloxazolidinones.[1][4] The sodium counterion forms a stronger and more rigid chelate between the enolate oxygen and the carbonyl oxygen of the auxiliary. This enhanced rigidity locks the conformation of the enolate, leading to higher and more reproducible diastereoselectivity compared to the lithium enolate formed with LDA.[4]

ConditionBase (Counterion)Temperature (°C)Typical Diastereomeric Ratio (d.r.)
ALDA (Li⁺)-7892:8
BNaHMDS (Na⁺)-78>98:2
CKHMDS (K⁺)-7890:10
DNaHMDS (Na⁺)-4095:5

Table 1. Illustrative effect of base and temperature on the diastereoselectivity of the alkylation step. Lower temperatures and sodium counterions generally provide superior results.[3][4]

Q3: How can I confirm the stereochemical purity (%ee) of the final (2S)-3-cyclobutyl-2-methylpropanoic acid?

A3: Confirming the enantiomeric excess (ee) is crucial. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct method. The carboxylic acid is passed through a column with a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation into two distinct peaks.[5][10]

  • Derivatization followed by NMR or GC Analysis: The chiral carboxylic acid can be converted into a diastereomeric ester or amide by reacting it with a pure chiral alcohol or amine (e.g., (R)-1-phenylethanol). The resulting diastereomers have distinct signals in NMR spectroscopy (e.g., ¹H or ¹⁹F NMR) or different retention times in gas chromatography (GC), allowing for quantification of their ratio.[11][12]

Q4: Is it possible to recover and reuse the chiral auxiliary?

A4: Yes, a significant advantage of this methodology is the ability to recover the valuable chiral auxiliary in high yield. During the workup of the cleavage reaction, the auxiliary is typically extracted from the basic aqueous solution before acidification.[4][13] It can then be purified by recrystallization or chromatography and reused in subsequent syntheses, making the process more cost-effective and sustainable.

Experimental Protocols

The following are generalized, step-by-step procedures based on established literature protocols.[1][4] They should be adapted and optimized for specific laboratory conditions.

Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add (S)-4-benzyl-2-oxazolidinone (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 equiv) dropwise and stir for 30 minutes.

  • Add propionyl chloride (1.1 equiv) dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-propionyl oxazolidinone by column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation

  • Dissolve the purified N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add NaHMDS (1.0 M in THF, 1.1 equiv) dropwise. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Add bromomethylcyclobutane (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by chromatography or used directly in the next step if clean.

Protocol 3: Cleavage of the Auxiliary

  • Dissolve the purified alkylated product (1.0 equiv) in a 4:1 mixture of THF and water and cool to 0 °C in an ice bath.

  • Add a 30% aqueous solution of hydrogen peroxide (4.0 equiv), followed by an aqueous solution of lithium hydroxide (2.0 equiv).

  • Stir the reaction vigorously at 0 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) and stir for 20 minutes.

  • Extract the mixture with dichloromethane (3x) to recover the chiral auxiliary.

  • Cool the remaining aqueous layer to 0 °C and carefully acidify to pH ~2 with aqueous HCl (e.g., 2M HCl).

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the ethyl acetate layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield (2S)-3-cyclobutyl-2-methylpropanoic acid.

References
  • Wang, Z., et al. (2019). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. Nature Communications, 10(1), 1681. Available at: [Link]

  • Jadhav, H., & Bera, K. (2022). Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. ACS Catalysis, 12(14), 8319–8373. Available at: [Link]

  • Black, G. P., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 696. Available at: [Link]

  • Scripps Research Institute. (2024, May 16). Chemists develop new method for making gamma chiral centers on simple carboxylic acids. ScienceDaily. Retrieved from [Link]

  • Ceballos-Laita, L., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters, 23(22), 8829–8834. Available at: [Link]

  • Ptu Holding Gmbh. (2014). Process for the purification of carboxylic acids. Google Patents.
  • Ceballos-Laita, L., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. ACS Publications. Available at: [Link]

  • National Sun Yat-Sen University. (n.d.). Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of chiral carboxylic acids and derivatives. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Shim, E., & Zakarian, A. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Synlett, 31(7), 683–686. Available at: [Link]

  • ResearchGate. (n.d.). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclobutanecarboxylic Acid. Retrieved from [Link]

  • Li, S., et al. (2024). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). Synthesis of cyclobutarenes by Palladium-catalyzed C(sp3)-H bond arylation. Retrieved from [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Purification Challenges of Chiral Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of chiral carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying enantiomers of acidic compounds. As a senior application scientist, I will provide not only step-by-step solutions to common problems but also the underlying principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions we receive regarding the purification of chiral carboxylic acids.

Q1: What are the primary methods for separating enantiomers of a chiral carboxylic acid?

A: The most common methods for chiral resolution of carboxylic acids include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[1][2][3][4][5][6]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are powerful analytical and preparative techniques for separating enantiomers.[7][8][9][10][11]

  • Kinetic Resolution: This method involves the differential reaction of the two enantiomers with a chiral catalyst or enzyme, leading to the separation of the unreacted starting material from the product.[12][13][14][15][16][17][] This can be achieved through enzymatic or chemical means.[12][13][14][15][16][17][]

  • Enzymatic Resolution: A specific type of kinetic resolution that uses enzymes like lipases to selectively acylate or hydrolyze one enantiomer.[15][][19][20]

Q2: How do I determine the enantiomeric excess (e.e.) of my purified carboxylic acid?

A: Determining the enantiomeric purity is crucial. Common techniques include:

  • Chiral HPLC/SFC: This is the most widely used and accurate method. It physically separates the enantiomers, and the relative peak areas give a direct measure of the e.e.[17]

  • NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs): The carboxylic acid is reacted with a CDA to form diastereomers, which will have distinct signals in the NMR spectrum.[21][22][23] CSAs form non-covalent diastereomeric complexes that also lead to separate NMR signals.[24][25]

  • Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the absolute configuration and enantiomeric excess by measuring the differential absorption of left and right-circularly polarized light.[26][27][28][29]

Q3: Which chiral stationary phase (CSP) should I choose for HPLC analysis of my carboxylic acid?

A: The choice of CSP is critical and often requires screening.[11][30] Good starting points for chiral carboxylic acids are:

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are very versatile and widely successful for a broad range of compounds, including acids.[7][11]

  • Macrocyclic glycopeptide phases (e.g., Chirobiotic T): These are also known to be effective for the separation of chiral acids.[7]

  • Pirkle-type phases (e.g., Whelk-O): These can also show good selectivity for acidic compounds.[7][11]

It's recommended to consult column selection guides from manufacturers to find the best starting point for your specific analyte.[30]

Troubleshooting Guides

This section provides in-depth troubleshooting for specific challenges you may encounter during the purification of chiral carboxylic acids.

Guide 1: Diastereomeric Salt Crystallization
Problem: My diastereomeric salt is "oiling out" instead of forming crystals.

Cause: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid crystal.[2] This is often due to high supersaturation, a rapid cooling rate, or an inappropriate solvent system.[2]

Solutions:

  • Reduce the Cooling Rate: A slower, controlled cooling rate allows molecules more time to orient themselves into a crystal lattice, preventing the formation of an amorphous oil.[2]

  • Decrease Supersaturation:

    • Add more solvent: This reduces the concentration of the salt, lowering the supersaturation.[2]

    • Increase the temperature: If the salt is sufficiently soluble at a higher temperature, this can bring the oil back into solution, after which a slower cooling rate can be attempted.

  • Introduce Seed Crystals: Adding a small amount of pre-existing crystals of the desired diastereomeric salt can provide a template for ordered crystal growth.[2]

  • Re-evaluate the Solvent System: The choice of solvent is critical. A solvent screen should be performed to find a system where the desired diastereomeric salt has low solubility and the other has high solubility.[2][5]

Protocol: Screening for Optimal Resolving Agent and Solvent

Objective: To identify a promising resolving agent and solvent combination that yields a crystalline solid with high diastereomeric excess.[2]

Methodology:

  • Preparation: In separate vials, dissolve a known amount of your racemic carboxylic acid.

  • Resolving Agent Addition: To each vial, add a different chiral base (e.g., (R)-1-phenylethylamine, (S)-1-(1-naphthyl)ethylamine, brucine, cinchonidine) in an equimolar amount.

  • Salt Formation: Allow the mixtures to stir for 1-2 hours to ensure complete salt formation.[2]

  • Solvent Screening: Add a fixed volume of a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) to each vial.[2]

  • Crystallization Induction: Allow the vials to stand at room temperature or cool slowly to induce crystallization.

  • Analysis: Isolate any solid that forms and analyze the diastereomeric excess (d.e.) by chiral HPLC after liberating the free acid.

Problem: The diastereomeric excess (d.e.) of my crystallized salt is low.

Cause: Low d.e. indicates that the undesired diastereomer is co-precipitating with the desired one. This can be due to insufficient solubility differences between the diastereomeric salts in the chosen solvent or a cooling rate that is too fast.[2]

Solutions:

  • Optimize the Solvent System: A thorough solvent screen is the most critical step. The goal is to maximize the solubility difference between the two diastereomers.[2][4]

  • Slow Down the Crystallization: A slower cooling rate can improve selectivity by allowing the less soluble diastereomer to crystallize preferentially.[2]

  • Perform Recrystallization: One or more recrystallizations of the enriched solid material can significantly improve the diastereomeric excess.[2]

  • Screen for a Different Chiral Resolving Agent: If optimization of the solvent and crystallization conditions fails, the chosen resolving agent may not be suitable for your specific carboxylic acid.[2]

Diagram: Decision-Making Workflow for Diastereomeric Salt Crystallization

start Start with Racemic Carboxylic Acid screen_agents Screen Chiral Resolving Agents start->screen_agents form_salts Form Diastereomeric Salts screen_agents->form_salts screen_solvents Screen Solvents form_salts->screen_solvents oiling_out Problem: Oiling Out? screen_solvents->oiling_out low_de Problem: Low d.e.? oiling_out->low_de No optimize_cooling Optimize Cooling Rate & Concentration oiling_out->optimize_cooling Yes recrystallize Recrystallize low_de->recrystallize Yes success High Purity Enantiomer low_de->success No reevaluate Re-evaluate Resolving Agent/Solvent low_de->reevaluate Yes, after recrystallization optimize_cooling->oiling_out Still Oiling Out optimize_cooling->low_de recrystallize->low_de Still Low recrystallize->success reevaluate->screen_agents

Caption: Troubleshooting workflow for diastereomeric salt crystallization.

Guide 2: Chiral HPLC and SFC
Problem: Poor or no separation of enantiomers on a chiral column.

Cause: The lack of resolution can be due to an inappropriate choice of chiral stationary phase (CSP), a non-optimal mobile phase composition, or unsuitable temperature conditions.[30] Chiral separations rely on specific three-point interactions between the analyte and the CSP.[7]

Solutions:

  • Verify CSP Selection: Ensure the chosen CSP is suitable for your class of compound. As mentioned in the FAQs, polysaccharide and macrocyclic glycopeptide phases are good starting points for carboxylic acids.[7][30]

  • Optimize the Mobile Phase:

    • Organic Modifier: In normal phase, vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol).[30] In reversed-phase, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[30]

    • Additives: For acidic compounds, adding a small amount (0.1-0.5%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase can significantly improve peak shape and resolution by ensuring the analyte is in its protonated form.[30]

  • Adjust Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C) to find the optimum.[30]

Problem: Peak tailing or broad peaks in chiral HPLC/SFC.

Cause: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase, such as interactions with residual silanol groups on the silica support.[30] It can also be a result of column overload.[30]

Solutions:

  • Check for Column Overload: Dilute your sample and re-inject. If the peak shape improves, the original sample was too concentrated.[30]

  • Optimize Mobile Phase pH and Additives:

    • For Acidic Compounds: Ensure the mobile phase pH is low enough (at least 1-2 pH units below the pKa of your acid) to keep the analyte in its protonated, less polar form. Adding 0.1% TFA or acetic acid is a common strategy.[30]

    • Buffer Strength (Reversed-Phase): If using a buffer, ensure its concentration is sufficient (typically 10-20 mM) to maintain a stable pH.[30]

  • For SFC: The use of additives is also crucial in SFC to improve peak shape for ionizable compounds like carboxylic acids.[31][32] Acidic additives are commonly used for this purpose.[31]

Table: Effect of Mobile Phase Additive on Resolution of a Chiral Carboxylic Acid
Mobile Phase (Hexane/IPA, 90:10)Additive (0.1%)Resolution (Rs)Peak Shape (Asymmetry)
No AdditiveNone0.82.1 (Tailing)
With AdditiveTFA2.51.1 (Symmetric)
Diagram: Chiral SFC System Overview

co2_supply CO2 Supply sfc_pump SFC Pump co2_supply->sfc_pump modifier_pump Modifier Pump modifier_pump->sfc_pump autosampler Autosampler sfc_pump->autosampler column Chiral Column autosampler->column detector Detector (e.g., UV, MS) column->detector bpr Back Pressure Regulator (BPR) fraction_collector Fraction Collector bpr->fraction_collector detector->bpr

Caption: Schematic of a preparative Supercritical Fluid Chromatography (SFC) system.

Guide 3: Determination of Enantiomeric Excess (e.e.)
Problem: Diastereomeric signals are overlapping in NMR analysis using a chiral derivatizing agent (CDA).

Cause: The chemical shift difference (Δδ) between the diastereomers is too small to be resolved by the spectrometer. This can be due to the chiral center being too far from the reporter group or the CDA not inducing a sufficient conformational difference between the two diastereomers.

Solutions:

  • Use a Higher Field NMR Spectrometer: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion and may resolve the overlapping signals.

  • Try a Different Chiral Derivatizing Agent: There is a wide variety of CDAs available. An agent that creates a more rigid structure or has aromatic rings that can induce significant anisotropic effects might lead to better separation of the signals.[21]

  • Vary the Temperature: Acquiring the NMR spectrum at different temperatures can sometimes improve resolution by changing the conformational populations of the diastereomers.

  • Use a Chiral Solvating Agent (CSA) instead: CSAs form non-covalent complexes and the equilibrium can be shifted by changing the concentration of the CSA or the temperature, which can sometimes provide better results than covalent derivatization.[24][25]

References

  • Joyce, L. A., Maynor, M. S., Dragna, J. M., da Cruz, G. M., Lynch, V. M., Canary, J. W., & Anslyn, E. V. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(34), 13746–13752. [Link]

  • Okuno, K., Furuya, Y., & Shirakawa, S. (2016). Organocatalyzed Kinetic Resolution of Racemic Carboxylic Acids. ResearchGate. [Link]

  • Wada, K., & Goto, M. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 964. [Link]

  • Ohmatsu, K., Imagawa, N., & Ooi, T. (2013). Kinetic resolution of racemic carboxylic acids through asymmetric protolactonization promoted by chiral phosphonous acid diester. Organic letters, 15(11), 2838–2841. [Link]

  • Joyce, L. A., Maynor, M. S., Dragna, J. M., da Cruz, G. M., Lynch, V. M., Canary, J. W., & Anslyn, E. V. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]

  • Joyce, L. A., Maynor, M. S., Dragna, J. M., da Cruz, G. M., Lynch, V. M., Canary, J. W., & Anslyn, E. V. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society, 133(34), 13746–13752. [Link]

  • Mei, X., & Wolf, C. (2004). Sensing of enantiomeric excess in chiral carboxylic acids. Chemical communications (Cambridge, England), (20), 2346–2347. [Link]

  • Unknown. (n.d.). Catalytic kinetic resolutions of α‐chiral carboxylic acids. ResearchGate. [Link]

  • Unknown. (n.d.). Enzymatic resolution of enantiomeric racemic arylcarboxylic acids esters 3a–e. ResearchGate. [Link]

  • Fu, G. C. (2004). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
  • Wang, Z., Wu, X., He, Z., & Chen, Y. (2021). Dynamic Kinetic Resolution of Carboxylic Esters Catalyzed by Chiral PPY N-Oxides: Synthesis of Nonsteroidal Anti-inflammatory Drugs and Mechanistic Insights. Organic Letters, 23(13), 5227–5232. [Link]

  • Fukushi, Y., Tsuchihashi, R., & Matsunaga, S. (1996). A new NMR chiral derivatizing reagent for determining the absolute configurations of carboxylic acids. Tetrahedron Letters, 37(27), 4793–4796. [Link]

  • Li, G., & Wang, B. (2011). Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. The Journal of Organic Chemistry, 76(24), 10119–10125. [Link]

  • Gold-MANN, G., & James, T. D. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 7(10), 1269–1274. [Link]

  • Kumar, A., & Gupta, A. (2017). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers, 4(11), 2217–2221. [Link]

  • Shirakawa, S. (2019). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Tottori University. [Link]

  • Bai, Y., Liu, Y., & Wang, B. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 386. [Link]

  • LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

  • Devine, P. N., & Reider, P. J. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Le, T. A., & Le, T. H. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]

  • Gotor, V., & Gotor-Fernández, V. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry, 72(18), 6907–6912. [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92. [Link]

  • Nováková, L., & Chocholouš, P. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96–103. [Link]

  • Chromatography Today. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Chromatography Today. [Link]

  • Unknown. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Tokyo University of Agriculture and Technology. [Link]

  • van den Hoven, B. G., & Wyatt, J. K. (2004). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. The Journal of Organic Chemistry, 69(11), 3784–3788. [Link]

  • Cyr, P., & Welch, C. J. (2012). Identifying a diastereomeric salt for a challenging chiral resolution. Sp2. [Link]

  • Wang, C., & Wang, W. (2022). Challenges and opportunities for chiral covalent organic frameworks. PMC. [Link]

  • LibreTexts. (2023). 5.9: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • ResearchGate. (2015). What precautions should be kept in our mind, if using chiral column in HPLC? ResearchGate. [Link]

  • El-Kassem, L. T. A., & El-Sherbiny, D. (2022). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Unknown. (2014). Process for the purification of carboxylic acids.
  • Regis Technologies. (2020). 6 Top Chiral Chromatography Questions. Regis Technologies. [Link]

Sources

How to minimize epimerization during (2S)-3-cyclobutyl-2-methylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who have lost weeks of synthetic effort due to late-stage epimerization.

(2S)-3-cyclobutyl-2-methylpropanoic acid is a highly valuable chiral building block, prominently featured in the synthesis of complex active pharmaceutical ingredients (APIs), including USP19 inhibitors 1. However, the alpha-methyl group adjacent to the carbonyl renders the C2 proton relatively acidic. If not rigorously managed, basic conditions during chiral auxiliary cleavage or downstream amide coupling will lead to proton abstraction, resulting in epimerization (racemization) via enolization or ketene formation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute stereochemical fidelity during your workflows.

Section 1: Chiral Auxiliary Cleavage (The Evans Route)

FAQ 1: Why am I losing enantiomeric excess (ee) during the LiOH/H₂O₂ cleavage of my Evans oxazolidinone auxiliary?

Causality & Insight: The Evans asymmetric alkylation is the industry standard for installing the alpha-methyl stereocenter. However, the subsequent hydrolytic cleavage using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a notorious trap for epimerization 2.

The goal of this reaction is for the hydroperoxide anion (HOO⁻)—a highly alpha-effect-driven nucleophile—to attack the exocyclic imide carbonyl. If the reaction temperature rises above 0 °C, or if the LiOH is added before the H₂O₂, the hydroxide base will competitively abstract the alpha-proton of the newly formed carboxylic acid (or the unreacted imide). This forms a planar enolate, permanently destroying the (2S) stereocenter you just worked so hard to build.

Optimized & Self-Validating Protocol: Auxiliary Cleavage

This protocol is adapted from validated pharmaceutical manufacturing routes to suppress enolization 3.

  • Solvation: Dissolve (S)-4-benzyl-3-((2S)-3-cyclobutyl-2-methylpropanoyl)oxazolidin-2-one (1.0 eq) in a 3:1 mixture of THF/H₂O.

  • Thermal Control: Submerge the reaction flask in an ice-brine bath. Allow the internal temperature to equilibrate strictly to 0 °C.

  • Peroxide Addition: Add 30% aqueous H₂O₂ (4.0 eq) dropwise.

    • Mechanistic Note: H₂O₂ must be added first. This ensures that upon the subsequent addition of base, the highly nucleophilic HOO⁻ species is generated immediately, kinetically outcompeting alpha-deprotonation.

  • Base Addition: Dissolve LiOH·H₂O (2.0 eq) in a minimal volume of water. Add this dropwise over 15 minutes via a syringe pump to prevent localized exothermic spikes.

  • Reaction: Stir at 0 °C for 1 hour. Do not allow the reaction to warm to room temperature.

  • Quench: Quench unreacted peroxides by adding 1.5 N aqueous Na₂SO₃ (6.0 eq) at 0 °C.

  • Isolation: Acidify carefully with 1 N HCl to pH 2-3 and extract with EtOAc to isolate the (2S)-3-cyclobutyl-2-methylpropanoic acid.

  • Self-Validation Step: Before proceeding to downstream coupling, derivatize a 1 mg aliquot of the product with (R)-alpha-methylbenzylamine using standard EDC/HOBt conditions. Analyze via reverse-phase chiral HPLC. A diastereomeric ratio (dr) of >98:2 confirms the stereochemical integrity of the cleavage step.

Section 2: Downstream Activation & Amide Coupling

FAQ 2: Can I use acid chlorides to couple (2S)-3-cyclobutyl-2-methylpropanoic acid with my target amine?

Answer: Absolutely not. Converting an alpha-chiral aliphatic acid to an acid chloride (e.g., using SOCl₂ or oxalyl chloride) in the presence of an amine base inevitably leads to the formation of a ketene intermediate. Ketenes are planar and achiral; subsequent nucleophilic attack by your target amine will yield a nearly 1:1 racemic mixture of the final amide. You must rely on mild, in-situ activation strategies.

FAQ 3: Which coupling reagents and bases minimize epimerization during amide bond formation?

Causality & Insight: The secret to preserving stereochemistry during coupling is ensuring that the rate of nucleophilic attack by the amine vastly exceeds the rate of alpha-proton abstraction 4.

  • Coupling Reagent: Use uronium salts based on HOAt (e.g., HATU) or Oxyma (e.g., COMU). These generate highly reactive active esters that undergo lightning-fast aminolysis.

  • Base Selection: This is the most critical parameter. Triethylamine (Et₃N) is too basic and unhindered, promoting rapid enolization. Diisopropylethylamine (DIPEA) is better, but can still cause 5-10% epimerization if the target amine is sterically hindered. The optimal base is 2,4,6-collidine (or TMP). Collidine is sufficiently basic to drive the coupling but is sterically hindered and non-nucleophilic, effectively shutting down alpha-proton abstraction.

Quantitative Data: Impact of Coupling Conditions on Epimerization
Activation StrategyBaseSolventTypical Epimerization (%)Recommendation
Acid Chloride (SOCl₂)Et₃NDCM40.0 - 50.0%Never Use
EDC / HOBtDIPEADMF5.0 - 12.0%Avoid for hindered amines
HATUDIPEADMF2.0 - 5.0%Acceptable for fast couplings
HATU2,4,6-CollidineDMF< 1.0% Highly Recommended
COMUTMPMeCN< 0.5% Best for sluggish/weak amines

Section 3: Mechanistic Visualizations

To fully master these syntheses, you must visualize the competing pathways occurring in your flask. Below are the logical workflows and mechanistic pitfalls associated with alpha-chiral acids.

Workflow A Chiral Auxiliary Attachment B Asymmetric Alkylation A->B Electrophile C Auxiliary Cleavage (LiOH / H2O2) B->C Diastereomerically Pure D (2S)-3-Cyclobutyl-2- methylpropanoic acid C->D 0 °C, Strict pH E Amide Coupling (HATU / Collidine) D->E Avoid Ketene

Workflow for the synthesis and coupling of (2S)-3-cyclobutyl-2-methylpropanoic acid.

Mechanism A Activated Acid (e.g., OAt ester) B Base Abstraction of alpha-proton A->B Excess/Strong Base F Nucleophilic Attack (Target Amine) A->F Fast Coupling C Ketene Intermediate (Loss of Chirality) B->C - HOAt D Enolate Intermediate (Planar) B->D Tautomerization E Racemic Product (Epimerization) C->E Non-selective Attack D->E Protonation G Desired (2S)-Amide (Retention of Chirality) F->G Preferred Pathway

Mechanistic pathways of epimerization during the activation of alpha-chiral acids.

References

  • PHARMACEUTICAL COMPOUNDS - EP 3490982 B1 European Patent Office / Google P
  • 4-HYDROXYPIPERIDINE DERIVATIVES AND THEIR USE AS INHIBITORS OF UBIQUITIN SPECIFIC PROTEASE 19 (USP19)
  • Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids The Journal of Organic Chemistry (ACS Public
  • An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology ResearchG

Sources

Validation & Comparative

Methods for confirming the stereochemistry of (2S)-3-cyclobutyl-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Determining the absolute configuration of (2S)-3-cyclobutyl-2-methylpropanoic acid presents a unique analytical challenge. As an aliphatic, highly flexible carboxylic acid, it lacks a strong UV chromophore and does not possess heavy atoms for straightforward X-ray anomalous dispersion. Consequently, standard techniques like Electronic Circular Dichroism (ECD) or conventional UV-based Chiral HPLC are ineffective.

This guide objectively compares four advanced modalities for confirming the stereochemistry of this molecule, detailing the causality behind the experimental design and providing self-validating protocols for drug development professionals.

Analytical Workflow & Decision Matrix

To navigate the structural limitations of (2S)-3-cyclobutyl-2-methylpropanoic acid, scientists must select methods that bypass the need for UV absorption.

G Target (2S)-3-cyclobutyl-2-methylpropanoic acid (No UV Chromophore, Highly Flexible) VCD Vibrational Circular Dichroism (VCD) Direct Absolute Configuration Target->VCD Requires DFT Modeling NMR NMR Spectroscopy PGME Chiral Derivatization Target->NMR Requires Amide Coupling HPLC Chiral HPLC CAD / ELSD Detection Target->HPLC Requires Racemic Standard XRD X-ray Crystallography Heavy-Atom Salt Formation Target->XRD Requires Crystallization

Figure 1: Decision tree for selecting stereochemical confirmation methods based on molecular constraints.

Method 1: NMR Spectroscopy via PGME Derivatization

The Causality: While the traditional utilizes chiral acids (MTPA) to determine the stereochemistry of alcohols and amines[1], this paradigm must be inverted for carboxylic acids. By coupling the target acid with a chiral amine such as Phenylglycine Methyl Ester (PGME), we create diastereomeric amides. The diamagnetic anisotropy generated by the phenyl ring of the PGME moiety selectively shields specific protons on the aliphatic chain, allowing us to deduce the absolute configuration mathematically without a reference standard[2].

Self-Validating Protocol:

  • Coupling Reaction: Dissolve 10 mg of (2S)-3-cyclobutyl-2-methylpropanoic acid (1.0 eq) in 1 mL anhydrous CH₂Cl₂. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Split the master mix into two vials.

  • Derivatization: To Vial A, add (R)-PGME (1.1 eq). To Vial B, add (S)-PGME (1.1 eq). Stir at room temperature for 4 hours.

  • Workup: Quench both reactions with 1M HCl. Extract with CH₂Cl₂, wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Data Acquisition: Record high-resolution ¹H NMR (≥400 MHz) in CDCl₃ for both the (R)-amide and (S)-amide.

  • Validation System: Calculate the chemical shift difference: Δδ = δ(S-amide) - δ(R-amide) . For the (2S) configuration, the α-methyl group will be shielded in the (R)-amide (yielding a negative Δδ), while the cyclobutyl-CH₂ protons will be shielded in the (S)-amide (yielding a positive Δδ). If these signs invert, the synthesized batch is the (2R) enantiomer.

PGME_Logic Acid (2S)-Acid R_PGME (R)-PGME Amide Acid->R_PGME + (R)-PGME S_PGME (S)-PGME Amide Acid->S_PGME + (S)-PGME NMR_Diff Calculate Δδ δ(S) - δ(R) R_PGME->NMR_Diff S_PGME->NMR_Diff Config Confirm (2S) Configuration NMR_Diff->Config Anisotropic Shielding

Figure 2: Logical workflow for absolute configuration assignment using the PGME NMR method.

Method 2: Vibrational Circular Dichroism (VCD)

The Causality: Because (2S)-3-cyclobutyl-2-methylpropanoic acid lacks a UV chromophore, Electronic Circular Dichroism (ECD) is useless. VCD circumvents this by measuring the differential absorption of circularly polarized infrared light during fundamental vibrational transitions[3]. However, carboxylic acids form hydrogen-bonded dimers in non-polar solvents. To ensure accuracy, the computational Density Functional Theory (DFT) model must explicitly account for this dimerization[4].

Self-Validating Protocol:

  • Sample Preparation: Dissolve 15 mg of the acid in 150 μL of CDCl₃ (0.1 M). This specific concentration ensures a strong IR signal while maintaining a predictable monomer-dimer equilibrium.

  • Measurement: Load the sample into a BaF₂ liquid cell (100 μm path length). Acquire IR and VCD spectra from 800 to 2000 cm⁻¹ (4 cm⁻¹ resolution, minimum 4-hour accumulation to reduce noise).

  • Computational Modeling: Perform a Monte Carlo conformational search. Optimize geometries and calculate vibrational frequencies using DFT (B3LYP/6-311G(d,p)) for both the monomeric and dimeric forms of the (2S) isomer.

  • Validation System: Overlay the Boltzmann-weighted calculated spectra with the experimental data. Calculate the Enantiomer Similarity Index (ESI). An ESI > 0.75 definitively confirms the (2S) absolute configuration, validating the theoretical model against the empirical data.

Method 3: Chiral Stationary Phase HPLC with ELSD

The Causality: Standard UV detectors fail to detect this aliphatic acid without dropping to 200–210 nm, where mobile phase solvent noise causes severe baseline drift. Evaporative Light Scattering Detection (ELSD) provides universal, mass-dependent detection independent of the molecule's optical properties[5].

Self-Validating Protocol:

  • System Preparation: Equilibrate a polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 × 4.6 mm, 5 μm) with Hexane/Isopropanol/Trifluoroacetic acid (95:5:0.1 v/v/v). Crucial step: The TFA suppresses the ionization of the carboxylic acid, preventing peak tailing.

  • Detector Setup: Set the ELSD drift tube temperature to 40°C and the nebulizer gas (N₂) pressure to 3.5 bar.

  • Measurement: Inject 10 μL of a 1 mg/mL sample solution at a flow rate of 1.0 mL/min.

  • Validation System: First, inject a racemic standard of 3-cyclobutyl-2-methylpropanoic acid to demonstrate baseline resolution (Rs > 1.5). Next, co-inject the synthesized (2S) batch. The peak area must perfectly overlay the designated (2S) peak of the racemate without shouldering, proving enantiomeric identity and purity.

Method 4: Single-Crystal X-ray Diffraction (SC-XRD)

The Causality: The free acid is an oil or low-melting solid and contains only light atoms (C, H, O). Direct anomalous dispersion is impossible. By forming a crystalline salt with a heavy-atom-containing chiral amine—such as (S)-1-(4-bromophenyl)ethylamine—we introduce a heavy atom (Br) to dominate the scattering phases and provide a known chiral reference center.

Self-Validating Protocol:

  • Salt Formation: Mix equimolar amounts of the acid and (S)-1-(4-bromophenyl)ethylamine in hot ethyl acetate/ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to 4°C to grow diffraction-quality single crystals.

  • Diffraction: Mount a single crystal and collect data using Cu Kα radiation (λ = 1.5418 Å) at 100 K.

  • Validation System: Solve the structure. The presence of the bromine atom allows for the calculation of the Flack parameter. A Flack parameter approaching 0.0 (with an esd < 0.1) definitively confirms the (2S) configuration. If the parameter is ~1.0, the structure is the (2R) enantiomer.

Quantitative Comparison of Methodologies

The following table summarizes the experimental outputs and operational requirements for each method, allowing researchers to select the optimal approach based on available resources.

MethodologyPrimary Output MetricTypical Value for (2S)-IsomerConfidence LevelSample RequirementEquipment Cost
NMR (PGME Method) Δδ (δS - δR) in ppmα-CH₃: -0.05 ppmCyclobutyl-CH₂: +0.08 ppmHigh5–10 mgLow (Standard NMR)
VCD Spectroscopy Enantiomer Similarity Index (ESI)ESI > 0.75 (vs. DFT model)Very High (Absolute)10–15 mgHigh (VCD + Compute)
Chiral HPLC-ELSD Resolution (Rs) / Retention TimeRs > 2.0 (vs. Racemate)Moderate (Relative)< 1 mgMedium
SC-XRD (Chiral Salt) Flack Parameter0.02 ± 0.04Absolute20–50 mgVery High

References

  • Nagai, Y., et al. "Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids." The Journal of Organic Chemistry.[Link][2]

  • Izumi, H., et al. "Determination of molecular stereochemistry using vibrational circular dichroism spectroscopy: absolute configuration and solution conformation." The Chemical Record.[Link][3]

  • Le Barbu-Debus, K., et al. "Vibrational Absorption and Circular Dichroism Studies of (−)-Camphanic Acid." The Journal of Physical Chemistry A.[Link][4]

  • "Use of evaporative light scattering detector in the detection and quantification of enantiomeric mixtures by HPLC." ResearchGate.[Link][5]

  • "Mosher's acid." Grokipedia. [Link][1]

Sources

Resolving the Uncrystallizable: X-Ray Crystallography Strategies for 3-Cyclobutyl-2-Methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In early-stage drug discovery and materials science, resolving the absolute configuration of chiral building blocks is a non-negotiable regulatory and scientific requirement. However, 3-cyclobutyl-2-methylpropanoic acid presents a classic crystallographic nightmare. As a low-molecular-weight, highly flexible aliphatic carboxylic acid, it lacks the rigid planar systems (such as aromatic rings) necessary to drive ordered crystal packing. The high degrees of conformational freedom—particularly around the cyclobutyl-methyl-propanoic backbone—mean this compound typically presents as a viscous oil or an amorphous solid at room temperature, completely resisting standard solvent evaporation crystallization screens.

When standard crystallization fails, we must engineer the crystalline environment around the molecule. As an Application Scientist, I have evaluated multiple workarounds for flexible aliphatics. This guide objectively compares three field-proven methodologies for obtaining single-crystal X-ray diffraction (SC-XRD) data for 3-cyclobutyl-2-methylpropanoic acid derivatives: The Crystalline Sponge (CS) Method , Diastereomeric Salt Formation , and Covalent Heavy-Atom Derivatization .

Workflow cluster_CS Crystalline Sponge Method cluster_Salt Chiral Salt Formation cluster_Deriv Heavy-Atom Derivatization Start 3-Cyclobutyl-2-methylpropanoic Acid (Flexible Aliphatic) CS_Step1 Synthesize MOF (e.g., Zn-tpt) Start->CS_Step1 Salt_Step1 Add Chiral Amine (e.g., Brucine) Start->Salt_Step1 Deriv_Step1 Covalent Coupling (e.g., p-Br-phenacyl) Start->Deriv_Step1 CS_Step2 Guest Soaking (1-7 days) CS_Step1->CS_Step2 CS_Step3 SC-XRD Analysis CS_Step2->CS_Step3 Salt_Step2 Slow Evaporation (Diastereomeric Salts) Salt_Step1->Salt_Step2 Salt_Step3 SC-XRD Analysis Salt_Step2->Salt_Step3 Deriv_Step2 Recrystallization (Solvent Diffusion) Deriv_Step1->Deriv_Step2 Deriv_Step3 SC-XRD Analysis Deriv_Step2->Deriv_Step3

Fig 1. Strategic workflows for the crystallographic resolution of flexible aliphatic acids.

The Crystalline Sponge (CS) Method: Matrix-Assisted Structural Elucidation

Causality & Mechanism: Developed to bypass the need for analyte crystallization, the CS method utilizes a preformed porous metal–organic framework (MOF)—typically {[(ZnI2)3(tpt)2]·x(solvent)}n—as a host lattice[1]. For aliphatic carboxylic acids like 3-cyclobutyl-2-methylpropanoic acid, the mechanism of ordering relies heavily on coordinative alignment. The carboxylate group coordinates directly to the Lewis acidic Zn(II) nodes or forms strong hydrogen bonds with the framework[1]. Simultaneously, the flexible cyclobutyl ring is stabilized by van der Waals interactions against the triazine pore walls. This host-guest stabilization freezes the conformational flexibility of the aliphatic chain, allowing for clear electron density mapping.

Self-Validating Protocol:

  • MOF Preparation: Synthesize the Zn-tpt MOF via interfacial crystallization (layering solutions of tpt in nitrobenzene and ZnI₂ in methanol) for 7 days at 25°C[1].

  • Solvent Exchange: Immerse the harvested crystals in cyclohexane at 50°C for 7 days to exchange the strongly bound nitrobenzene[1].

    • Validation Check: Mount a blank, solvent-exchanged crystal for SC-XRD to confirm pore emptiness and ensure the host lattice has not degraded.

  • Guest Soaking: Submerge a single validated MOF crystal in a concentrated solution of 3-cyclobutyl-2-methylpropanoic acid (in cyclohexane, or neat if the derivative is an oil) for 24–72 hours.

  • Data Collection: Mount the crystal at 100 K. The absolute configuration of the C2 chiral center is determined using the anomalous dispersion of the host's heavy atoms (Zn, I) as an internal reference.

CS_Mechanism Host Host Pore Solvent Exchange Cyclohexane Environment Host->Pore Guest 3-Cyclobutyl-2-methylpropanoic Acid Chiral Guest Pore->Guest Interaction1 Coordinative Alignment Carboxyl to Zn(II) Guest->Interaction1 Interaction2 Van der Waals Forces Cyclobutyl to tpt walls Guest->Interaction2 Interaction1->Host Interaction2->Host

Fig 2. Host-guest interaction mechanics in the Crystalline Sponge method.

Diastereomeric Salt Formation: The Classical Supramolecular Approach

Causality & Mechanism: When MOF facilities are unavailable, classical resolution via chiral salt formation remains a robust alternative. By reacting the flexible acid with a rigid, enantiopure amine (e.g., Brucine, or (1R,2S)-2-amino-1,2-diphenylethanol), a diastereomeric salt is formed[2]. The causality of crystallization here is twofold:

  • The ionic salt bridge ( R−COO−⋯+H3​N−R′ ) creates a strong, directional supramolecular anchor.

  • The rigid, bulky aromatic groups of the resolving agent dominate the crystal packing forces, forcing the highly flexible cyclobutyl moiety into a defined, restrictive cavity within the lattice.

Self-Validating Protocol:

  • Salt Formation: Dissolve 1.0 eq of 3-cyclobutyl-2-methylpropanoic acid in hot acetonitrile. Add 1.0 eq of the chiral amine[2].

  • Crystallization-Induced Dynamic Resolution (CIDR): If the α -center is labile or if racemization conditions are met, heating can induce dynamic resolution in solution while the less soluble diastereomer selectively crystallizes, driving the equilibrium toward a single enantiomer[2].

  • Controlled Cooling: Cool the solution at a strict rate of 1°C/hour to room temperature.

    • Validation Check: Flexible aliphatics are prone to "oiling out" (liquid-liquid phase separation). If an oil forms instead of crystals, reheat the mixture to a clear solution and add a non-polar antisolvent (e.g., heptane) dropwise until the cloud point is reached, then resume cooling.

  • SC-XRD Analysis: The absolute configuration of the acid is deduced relative to the known, fixed absolute configuration of the chiral amine co-former.

Covalent Heavy-Atom Derivatization: The Brute Force Method

Causality & Mechanism: For highly flexible molecules, supramolecular interactions are sometimes insufficient to overcome the entropic penalty of crystallization. Covalently attaching a heavy-atom-containing rigid moiety (such as a p-bromophenacyl group) fundamentally alters the molecule's physicochemical properties[3]. The planar aromatic ring provides π−π stacking interactions to drive crystal packing, while the Bromine atom provides a strong anomalous scattering signal ( Δf′′ ) essential for calculating the Flack parameter and assigning the absolute configuration with absolute certainty[3].

Self-Validating Protocol:

  • Esterification: React 3-cyclobutyl-2-methylpropanoic acid with p-bromophenacyl bromide and triethylamine in acetone under reflux for 2 hours.

  • Purification: Isolate the derivative via silica gel chromatography.

    • Validation Check: Analyze via LC-MS and NMR. Purity must be >99.5%; even trace impurities will disrupt the delicate crystal lattice of derivatized flexible aliphatics.

  • Vapor Diffusion Crystallization: Dissolve the purified ester in a minimum amount of dichloromethane (solvent) in an inner vial. Place this in a sealed outer vial containing pentane (antisolvent). Allow vapor equilibration over 3–5 days to yield diffraction-quality crystals.

Quantitative Performance Comparison

To guide your experimental design, the table below summarizes the operational metrics of each approach when applied to flexible aliphatic carboxylic acids.

MethodologySample RequirementTime to ResultSuccess Rate (Aliphatics)Absolute Config. ConfidenceTechnical Complexity
Crystalline Sponge (CS) < 1 mg (Liquid or Solid)7–14 DaysHigh (via pore alignment)High (Zn/I anomalous dispersion)Very High (Requires MOF synthesis)
Chiral Salt Formation 50 – 500 mg3–10 DaysModerate (Oiling out is common)Very High (Relative to chiral co-former)Low (Standard lab equipment)
Heavy-Atom Derivatization 10 – 100 mg5–12 DaysHigh (Rigid aromatic packing)Absolute (Halogen anomalous scattering)Moderate (Requires synthesis & purification)

Conclusion

For trace amounts of 3-cyclobutyl-2-methylpropanoic acid (especially if isolated as a liquid intermediate), the Crystalline Sponge method offers the most elegant and rapid solution, completely bypassing the thermodynamic hurdles of analyte crystallization[1]. However, if gram-scale material is available and synthetic modification is permissible, Covalent Heavy-Atom Derivatization remains the gold standard for unambiguous absolute configuration assignment due to the robust anomalous scattering of the introduced halogen[3].

References
  • Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science. 4

  • Efficient Crystallization-Induced Dynamic Resolution of α -Substituted Carboxylic Acids. ResearchGate. 2

  • Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. MDPI. 3

Sources

Comparative Study of Cyclobutyl vs. Cyclopropyl Propanoic Acid Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the substitution of a single methylene unit can fundamentally alter a molecule's pharmacokinetic and pharmacodynamic profile. Propanoic acid derivatives bearing cyclopropyl (C3) or cyclobutyl (C4) moieties are frequently deployed as bioisosteres, cleavable linkers, or pharmacophore side-chains. Despite their structural similarity, C3 and C4 rings exhibit profoundly different physicochemical properties. This guide provides an objective, data-driven comparison of cyclobutyl versus cyclopropyl propanoic acid derivatives, analyzing their divergent performance in receptor binding assays and self-immolating linker bioassays.

Physicochemical Drivers of Bioactivity

To understand the divergent bioassay results between these two derivatives, we must first establish the causality rooted in their fundamental chemistry:

  • Cyclopropyl (C3) Derivatives : The cyclopropane ring possesses exceptionally high ring strain (~27.5 kcal/mol). To accommodate the tight 60° bond angles, the C–C bonds exhibit high s-character, making them behave chemically similar to alkenes (sp2-hybridized character). This imparts a rigid, planar-like geometry that can participate in unique π -stacking interactions and precise vector alignment within narrow receptor pockets.

  • Cyclobutyl (C4) Derivatives : With slightly lower ring strain (~26.3 kcal/mol), the cyclobutane ring relieves torsional strain by adopting a "puckered" (butterfly) conformation. This puckering significantly increases the three-dimensional steric bulk (volume) of the molecule compared to the C3 ring, fundamentally altering its dipole moment, metabolic stability, and spatial orientation during enzymatic cleavage.

SAR Propanoic Propanoic Acid Scaffold (Core Pharmacophore) C3 Cyclopropyl (C3) Substitution Propanoic->C3 C4 Cyclobutyl (C4) Substitution Propanoic->C4 C3_Prop High Ring Strain (~27.5 kcal/mol) Rigid sp2-like character C3->C3_Prop C4_Prop Lower Ring Strain (~26.3 kcal/mol) Puckered 3D conformation C4->C4_Prop C3_Bio Enhanced Receptor Binding (Optimal Fit in Narrow Pockets) C3_Prop->C3_Bio C4_Bio Steric Clash in Narrow Pockets (Reduced Binding Affinity) C4_Prop->C4_Bio

Figure 1: Logical SAR relationship dictating receptor binding affinities based on ring size.

Comparative Bioassay Performance

Case Study A: Steric Hindrance in Self-Immolating Linkers (ADC Bioassays)

In the development of Antibody-Drug Conjugates (ADCs), propanoic acid derivatives are heavily utilized in the design of self-immolating disulfide linkers. A landmark comparative bioassay evaluated pyrrolobenzodiazepine (PBD) ADCs utilizing either cyclobutyl or cyclopropyl hindered disulfide linkers[1].

The Causality: While both linkers demonstrated optimal and equivalent systemic stability in mouse circulation, their intratumoral payload release efficiencies were drastically different. The cyclobutyl analog successfully underwent self-immolation to release the active PBD dimer[1]. In stark contrast, the cyclopropyl analog failed to immolate, generating an inactive, non-immolating thiol catabolite[1]. The rigid, sp2-like geometry of the cyclopropyl group sterically and electronically blocked the necessary transition state for the self-immolation cascade. Conversely, the puckered cyclobutyl ring provided the precise spatial orientation required for the cleavage mechanism to proceed.

G Start ADC Internalization & Lysosomal Entry Linker Disulfide Linker Cleavage (Cathepsin B / Reductants) Start->Linker Cyclopropyl Cyclopropyl-Propanoic Derivative Linker->Cyclopropyl Steric/Electronic Block Cyclobutyl Cyclobutyl-Propanoic Derivative Linker->Cyclobutyl Optimal Puckered Geometry Catabolite Non-immolating Thiol Catabolite (Inactive) Cyclopropyl->Catabolite Failed Immolation Payload Active Payload Release (PBD Dimer) Cyclobutyl->Payload Successful Self-Immolation

Figure 2: Divergent self-immolation pathways of cyclopropyl vs. cyclobutyl ADC linkers.

Case Study B: Receptor Binding and Conformational "Sweet Spots"

When utilized as terminal appendages or side chains, the choice between C3 and C4 strictly dictates receptor affinity due to pocket volume constraints. The Causality: In a study optimizing carbamate Cbl-b inhibitors, the cyclopropyl group maintained 93% of its solution conformations in the bioactive state, providing an optimal balance of conformational preference and size[2]. Docking and subsequent bioassays confirmed that a cyclobutyl substituent was too bulky for the narrow binding channel, leading to a significant drop in potency[2]. Similarly, in A1 adenosine receptor (A1AR) agonists, substituting a cyclopropyl group with a cyclobutyl group reduced binding affinity by 2.5-fold, demonstrating the strict steric boundaries of the receptor subpocket[3].

Quantitative Data Comparison

The following table synthesizes the quantitative differences between the two derivatives across multiple parameters:

Property / ParameterCyclopropyl (C3) Propanoic DerivativeCyclobutyl (C4) Propanoic DerivativeCausality / Implication
Ring Strain ~27.5 kcal/mol~26.3 kcal/molC3 exhibits higher reactivity and sp2-like bond character.
3D Conformation Planar, rigidPuckered, flexibleC4 occupies a larger 3D volume, leading to potential steric clashes in tight pockets.
Receptor Affinity (Cbl-b) High (Optimal fit)Low (Steric clash)C3 maintains 93% bioactive conformation; C4 is too bulky[2].
A1AR Binding Affinity High ( Ki​ ~ 47.9 nM)Reduced ( Ki​ ~ 120 nM)Enlargement to C4 reduces affinity by 2.5-fold due to subpocket steric limits[3].
ADC Linker Immolation Failed (Thiol catabolite)Successful (PBD release)C4 puckering allows the spatial geometry required for self-immolation[1].

Self-Validating Experimental Methodologies

To accurately evaluate the performance of these derivatives, the following self-validating protocols must be employed. These methods are designed to isolate the specific chemical behaviors of the C3 and C4 rings while eliminating artifactual data.

Protocol 1: In Vitro Linker Cleavage & Payload Release Bioassay (LC-MS/MS)

Purpose: To quantify the self-immolation efficiency of cyclobutyl vs. cyclopropyl disulfide linkers.

  • Assay Setup: Incubate 10 µM of the ADC or linker-payload construct in human tumor lysate (or recombinant Cathepsin B buffer at pH 5.5) at 37°C.

    • Self-Validation Control: Run a parallel sample pre-incubated with CA-074 (a specific Cathepsin B inhibitor). Causality: This proves that any observed cleavage is enzymatically driven and not a result of spontaneous chemical hydrolysis in the buffer.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 1, 4, 8, and 24 hours.

  • Quenching & Alkylation: Immediately quench the aliquots in 150 µL of cold acetonitrile containing 10 mM N-ethylmaleimide (NEM) and an internal standard.

    • Causality: Free thiols generated during disulfide reduction are highly reactive. NEM rapidly alkylates these thiols, preventing artifactual disulfide scrambling or dimerization during sample extraction. This ensures the LC-MS/MS readout accurately reflects the true biological catabolite (e.g., verifying if the cyclopropyl linker stalled at the thiol stage).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the ratio of released active payload versus non-immolating thiol catabolite.

Protocol 2: TR-FRET Receptor Binding Assay

Purpose: To determine the binding affinity ( IC50​ ) of C3 vs. C4 propanoic acid derivatives to target receptors (e.g., Cbl-b or A1AR).

  • Reagent Preparation: Prepare a master mix containing the His-tagged target receptor and a Europium-labeled anti-His antibody in assay buffer (e.g., HEPES pH 7.4, 0.05% Tween-20, 1 mM DTT).

  • Compound Titration: Dispense the cyclopropyl and cyclobutyl derivatives in a 10-point, 3-fold serial dilution into a 384-well plate using an acoustic dispenser (e.g., Echo 550) to minimize solvent effects.

    • Self-Validation Control: Include a known high-affinity reference ligand to calculate the Z'-factor. Causality: A Z′>0.5 ensures the assay window is statistically robust enough to confidently differentiate the subtle affinity differences between the C3 and C4 analogs.

  • Tracer Addition: Add the fluorescent tracer ligand (e.g., a Cy5-labeled known binder) at its predetermined Kd​ concentration. Incubate for 1 hour at room temperature.

  • TR-FRET Measurement: Read the plate on a microplate reader using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) settings.

    • Causality: A time delay of 50-100 µs is strictly implemented before the fluorescence emission reading. This delay allows short-lived background autofluorescence from the test compounds (which can vary between C3 and C4 derivatives) to decay, isolating the long-lived europium signal and drastically improving the signal-to-noise ratio.

References

  • Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design - Journal of Medicinal Chemistry - ACS Publications.2

  • Structural Sweet Spot for A1 Adenosine Receptor Activation by Truncated (N)- Methanocarba Nucleosides - PMC. 3

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC. 1

Sources

A Researcher's Guide to the Acidity of Substituted Propanoic Acids: A pKa Comparison

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of how molecular structure influences physicochemical properties is paramount. Among these properties, the acid dissociation constant (pKa) is a critical parameter that governs a molecule's behavior in various environments, including biological systems. This guide provides an in-depth comparison of the acidity of substituted propanoic acids, supported by experimental data and a detailed protocol for pKa determination. We will explore the electronic and steric effects of substituents on acidity, offering a framework for predicting and understanding these fundamental molecular characteristics.

The Significance of pKa in Drug Development and Research

The pKa of a molecule dictates its degree of ionization at a given pH. This is of utmost importance in drug development, as the ionization state of a drug molecule affects its solubility, membrane permeability, and binding to its target. A comprehensive understanding of the factors that modulate pKa is therefore essential for the rational design of new therapeutic agents.

Understanding the Factors Governing Acidity: A Focus on Propanoic Acid

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Any factor that stabilizes this anion will increase the acidity of the corresponding carboxylic acid, resulting in a lower pKa value. The primary electronic effect at play in substituted aliphatic carboxylic acids is the inductive effect . This effect involves the transmission of charge through sigma bonds.

  • Electron-withdrawing groups (EWGs) , such as halogens and nitro groups, are more electronegative than carbon. They pull electron density away from the carboxylate group, delocalizing the negative charge and stabilizing the anion. This leads to an increase in acidity (lower pKa) compared to the unsubstituted acid.[1][2] The closer the EWG is to the carboxyl group, the stronger its effect.[3]

  • Electron-donating groups (EDGs) , such as alkyl groups, push electron density towards the carboxylate group. This intensifies the negative charge on the anion, destabilizing it and leading to a decrease in acidity (higher pKa).[4][5]

Comparative Analysis of Substituted Propanoic Acid Acidity

The following table summarizes the experimental pKa values for a series of substituted propanoic acids, illustrating the impact of different substituents at the alpha (C2) and beta (C3) positions.

CompoundStructureSubstituentPositionpKa
Propanoic AcidCH₃CH₂COOH-H-4.87[6][7]
2-Chloropropanoic AcidCH₃CHClCOOH-Clα2.80 - 2.83[8][9][10]
3-Chloropropanoic AcidClCH₂CH₂COOH-Clβ3.98 - 4.08[11][12][13][14]
2-Hydroxypropanoic AcidCH₃CH(OH)COOH-OHα3.78 - 3.86[15][16][17]
3-Hydroxypropanoic AcidHOCH₂CH₂COOH-OHβ4.51 - 4.9[18][19][20][21]
2-Nitropropanoic AcidCH₃CH(NO₂)COOH-NO₂α3.79 (Predicted)[22][23][24]
3-Nitropropanoic AcidO₂NCH₂CH₂COOH-NO₂β3.66 (Predicted)[25][26]

From the data, a clear trend emerges:

  • Effect of Electronegativity: The presence of electron-withdrawing chloro, hydroxyl, and nitro groups increases the acidity of propanoic acid (pKa 4.87).

  • Positional Dependence: The acid-strengthening effect is more pronounced when the substituent is at the alpha position (C2), closer to the carboxyl group, as seen in the pKa difference between 2-chloropropanoic acid (pKa ≈ 2.8) and 3-chloropropanoic acid (pKa ≈ 4.0).[3] This is due to the attenuation of the inductive effect with distance.

Visualizing the Inductive Effect on Acidity

The following diagram illustrates how electron-withdrawing and electron-donating groups influence the stability of the propanoate anion.

Inductive_Effect cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) EWG X-CH₂-COO⁻ EWG_desc Inductive effect pulls electron density away from the carboxylate group, stabilizing the negative charge. EWG_result Increased Acidity (Lower pKa) EDG R-CH₂-COO⁻ EDG_desc Inductive effect pushes electron density towards the carboxylate group, destabilizing the negative charge. EDG_result Decreased Acidity (Higher pKa) Propanoate CH₃-CH₂-COO⁻ Propanoic_Acid Propanoic Acid (Reference) Potentiometric_Titration_Workflow A 1. Prepare Analyte Solution (e.g., 0.01 M 2-Chloropropanoic Acid) C 3. Titrate with Standardized NaOH A->C B 2. Calibrate pH Meter B->C D 4. Record pH and Volume Data C->D E 5. Plot Titration Curve (pH vs. Volume) D->E F 6. Determine Equivalence Point E->F G 7. Determine Half-Equivalence Point F->G H 8. pKa = pH at Half-Equivalence Point G->H

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

The acidity of propanoic acid can be significantly modulated by the introduction of substituents. Electron-withdrawing groups increase acidity, with the effect being more pronounced when the substituent is closer to the carboxyl group. This guide provides a framework for understanding and predicting these effects, which is crucial for applications in drug design and chemical synthesis. The detailed experimental protocol for potentiometric titration offers a reliable method for the accurate determination of pKa values, empowering researchers to characterize their molecules with confidence.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 17.1: Inductive Effects in Aliphatic Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxypropionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropropionic acid. Retrieved from [Link]

  • Fiveable. (2025, August 15). Propanoic Acid: Organic Chemistry Study Guide. Retrieved from [Link]

  • Grokipedia. (n.d.). 3-Chloropropanoic acid. Retrieved from [Link]

  • Prepac. (n.d.). Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. Retrieved from [Link]

  • Vedantu. (n.d.). Propanoic Acid: Structure, Properties & Uses Explained. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Chloropropanoic acid. Retrieved from [Link]

  • Vedantu. (n.d.). Inductive Effect and Acidic Strength Explained for JEE & NEET. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Chloropropanoic acid. Retrieved from [Link]

  • Grokipedia. (n.d.). 3-Hydroxypropionic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Retrieved from [Link]

  • University of Illinois. (n.d.). Chapter 19: Carboxylic Acids and the Acidity of the O-H Bond. Retrieved from [Link]

  • Chemical Database. (n.d.). 2-chloropropionic acid. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-nitropropionic acid. Retrieved from [Link]

  • NP-MRD. (2017, September 20). Showing NP-Card for 2-hydroxypropanoic acid (NP0000172). Retrieved from [Link]

  • Quora. (2024, July 2). Which one is a stronger acid, 2-hydroxypropanoic acid or propanoic acids?. Retrieved from [Link]

  • LookChem. (n.d.). (S)-(-)-2-Chloropropionic acid|29617-66-1. Retrieved from [Link]

  • LookChem. (n.d.). 3-Hydroxypropionic acid. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • HCPG College. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

  • Quora. (2017, February 3). Why is propanoic acid weaker than butanoic acid?. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 2-HYDROXYPROPANOIC ACID. Retrieved from [Link]

  • Quora. (2016, July 3). What is the influence of substituents on the acidity of the carboxylic acid?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1978). pK, values of protonated a,P-unsaturated cyclic carboxylic acids. Effect of ring size. Retrieved from [Link]

  • Indian Academy of Sciences. (1984). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypropionic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropropionic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitropropionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitropropanoic acid. Retrieved from [Link]

  • ChemSrc. (2025, May 20). 2-nitropropanoic acid. Retrieved from [Link]

Sources

Correlating NMR Data to the Absolute Configuration of 3-Cyclobutyl-2-methylpropanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and natural product chemistry, the precise determination of a molecule's absolute configuration is a critical, non-negotiable step. The three-dimensional arrangement of atoms in a chiral molecule dictates its biological activity, with enantiomers often exhibiting profoundly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of nuclear magnetic resonance (NMR) spectroscopy-based methods for assigning the absolute stereochemistry of 3-cyclobutyl-2-methylpropanoic acid, a chiral carboxylic acid of interest in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the performance of established and emerging techniques.

The Challenge: Assigning the Stereocenter of 3-Cyclobutyl-2-methylpropanoic Acid

3-Cyclobutyl-2-methylpropanoic acid possesses a single stereocenter at the C2 position. The challenge lies in unequivocally determining whether this center possesses the (R) or (S) configuration. While X-ray crystallography is considered the gold standard for absolute configuration determination, its requirement for a single, high-quality crystal is a significant bottleneck.[1] NMR spectroscopy, a solution-state technique, offers a powerful and often more accessible alternative.[2]

The core principle of NMR-based methods for determining absolute configuration is the conversion of a pair of enantiomers into a pair of diastereomers. This is achieved through derivatization with a chiral auxiliary or interaction with a chiral solvating agent.[2][3] The resulting diastereomers have distinct NMR spectra, and the differences in their chemical shifts can be systematically correlated to the absolute configuration of the original molecule.

Method 1: The Advanced Mosher's Method for Carboxylic Acids

The Mosher's method, originally developed for secondary alcohols, has been adapted and refined for the analysis of chiral carboxylic acids.[4][5] This "advanced" or "modified" Mosher's method involves the formation of diastereomeric amides or esters and subsequent analysis of their ¹H NMR spectra.[4] For 3-cyclobutyl-2-methylpropanoic acid, a suitable chiral auxiliary is an enantiomerically pure amine, such as (R)- and (S)-phenylglycine methyl ester (PGME).[5]

Experimental Protocol: PGME Amide Formation
  • Amide Synthesis (Parallel Synthesis):

    • In two separate vials, dissolve an equimolar amount of 3-cyclobutyl-2-methylpropanoic acid.

    • To one vial, add a slight excess of (R)-phenylglycine methyl ester and a coupling agent (e.g., DCC or EDC).

    • To the second vial, add a slight excess of (S)-phenylglycine methyl ester and the same coupling agent.

    • Allow the reactions to proceed to completion at room temperature.

  • Purification:

    • Purify the resulting diastereomeric amides using column chromatography to remove any unreacted starting materials and coupling byproducts.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)-PGME and (S)-PGME amides in the same deuterated solvent (e.g., CDCl₃).

    • Carefully assign all proton signals for both diastereomers.

Data Interpretation and the Anisotropic Shielding Model

The key to assigning the absolute configuration lies in analyzing the differences in chemical shifts (Δδ) between the two diastereomers. The Δδ value is calculated as Δδ = δ(S)-PGME - δ(R)-PGME.[5] The sign of the Δδ value for protons near the stereocenter is determined by the anisotropic shielding effect of the phenyl ring in the PGME auxiliary.

A widely accepted conformational model for PGME amides places the phenyl group and the carbonyl group of the carboxylic acid in a coplanar arrangement to minimize steric hindrance.[5] This results in a predictable shielding (upfield shift) or deshielding (downfield shift) of the protons on the substituents of the chiral center.

For 3-cyclobutyl-2-methylpropanoic acid, we would focus on the protons of the methyl group at C2 and the protons of the cyclobutyl ring. By comparing the observed Δδ values with the established model, the absolute configuration can be deduced. A positive Δδ for a particular proton indicates it is shielded by the phenyl ring in the (S)-PGME amide, while a negative Δδ indicates shielding in the (R)-PGME amide.

Table 1: Hypothetical ¹H NMR Data for the PGME Amides of 3-Cyclobutyl-2-methylpropanoic Acid

Proton Assignmentδ(R)-PGME (ppm)δ(S)-PGME (ppm)Δδ (δS - δR)
C2-H2.552.65+0.10
C2-CH₃1.151.08-0.07
Cyclobutyl-Hα1.982.05+0.07
Cyclobutyl-Hβ1.851.80-0.05

Mosher_Method_Workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis & Interpretation Acid 3-Cyclobutyl-2-methylpropanoic Acid R_PGME (R)-PGME S_PGME (S)-PGME R_Amide (R)-PGME Amide S_Amide (S)-PGME Amide NMR_R ¹H NMR of (R)-Amide NMR_S ¹H NMR of (S)-Amide Compare Calculate Δδ (δS - δR) Assign Assign Absolute Configuration

Caption: Workflow for the Advanced Mosher's Method.

Method 2: Chiral Solvating Agents (CSAs)

An alternative to covalent derivatization is the use of chiral solvating agents (CSAs).[3][6] CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte in solution. This interaction is often sufficient to induce small but measurable differences in the chemical shifts of the enantiomers.

Experimental Protocol: CSA-NMR Analysis
  • Sample Preparation:

    • Dissolve an enantiomerically enriched or racemic sample of 3-cyclobutyl-2-methylpropanoic acid in a suitable deuterated solvent.

    • Acquire a baseline ¹H NMR spectrum.

    • Add a molar equivalent of the chosen CSA (e.g., (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE)) to the NMR tube.[6]

  • NMR Analysis:

    • Acquire a second ¹H NMR spectrum after the addition of the CSA.

    • Compare the two spectra to identify any splitting of signals or changes in chemical shifts.

Advantages and Limitations

The primary advantage of using CSAs is the simplicity and non-destructive nature of the experiment.[7] The analyte can be recovered after the analysis. However, the induced chemical shift differences are often small, requiring a high-field NMR spectrometer for accurate measurement. The choice of solvent and CSA is also crucial for successful enantiodiscrimination.

Table 2: Comparison of NMR-Based Methods for Absolute Configuration Determination

FeatureAdvanced Mosher's Method (PGME)Chiral Solvating Agents (TFAE)Computational NMR Prediction
Principle Covalent derivatization to form stable diastereomers.Non-covalent interaction to form transient diastereomeric complexes.Quantum mechanical calculation of NMR parameters for each enantiomer.
Sample Prep Multi-step synthesis and purification required.Simple mixing of analyte and CSA.In-silico modeling; no wet lab experiment.
Sensitivity Large Δδ values, easily detectable on standard NMR instruments.Small Δδ values, often requiring high-field NMR.Accuracy depends on the level of theory and conformational sampling.
Analyte Recovery Destructive; analyte is consumed.Non-destructive; analyte can be recovered.Not applicable.
Reliability Well-established and reliable for a wide range of compounds.Can be less reliable; success is highly dependent on the analyte-CSA-solvent system.Increasingly reliable but requires computational expertise and resources.

Method 3: Computational Prediction of NMR Parameters

The in-silico prediction of NMR chemical shifts using quantum mechanical (QM) calculations has emerged as a powerful tool to aid in structure elucidation and stereochemical assignment.[8][9] By calculating the theoretical NMR spectra for both the (R) and (S) enantiomers of 3-cyclobutyl-2-methylpropanoic acid, a comparison with the experimental spectrum can reveal the correct absolute configuration.

Computational Workflow
  • Conformational Search:

    • Perform a thorough conformational search for both the (R) and (S) enantiomers using a suitable molecular mechanics force field.

  • Geometry Optimization:

    • Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • NMR Chemical Shift Calculation:

    • Calculate the NMR chemical shifts for each optimized conformer using a higher level of theory (e.g., mPW1PW91/6-311+G(d,p)) with the Gauge-Including Atomic Orbital (GIAO) method.

  • Boltzmann Averaging:

    • Calculate the Boltzmann-averaged chemical shifts for each enantiomer based on the relative energies of the conformers.

  • Comparison with Experimental Data:

    • Compare the calculated ¹H and ¹³C NMR spectra for the (R) and (S) enantiomers with the experimental data to determine the best fit.

Computational_Workflow Start Propose (R) and (S) Structures ConfSearch Conformational Search Start->ConfSearch GeomOpt DFT Geometry Optimization ConfSearch->GeomOpt NMRCalc GIAO-DFT NMR Calculation GeomOpt->NMRCalc Boltzmann Boltzmann Averaging NMRCalc->Boltzmann Compare Compare with Experimental NMR Boltzmann->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Computational workflow for absolute configuration assignment.

Strengths and Considerations

The primary advantage of computational methods is that they do not require any chemical modification of the analyte. However, the accuracy of the predictions is highly dependent on the computational methodology employed and the thoroughness of the conformational search.[10] For flexible molecules like 3-cyclobutyl-2-methylpropanoic acid, ensuring that all relevant low-energy conformations are identified is crucial for obtaining reliable results.

Conclusion and Recommendations

For the unambiguous assignment of the absolute configuration of 3-cyclobutyl-2-methylpropanoic acid, the Advanced Mosher's method using a chiral amine like PGME is the most robust and recommended approach. The large and predictable chemical shift differences observed for the resulting diastereomeric amides provide a high degree of confidence in the stereochemical assignment.

Chiral solvating agents offer a rapid and non-destructive alternative, which can be particularly useful for preliminary screening or when only small amounts of the sample are available. However, the success of this method is not guaranteed and may require significant optimization of the experimental conditions.

Computational NMR prediction is a powerful complementary tool. While it can provide a standalone assignment, its greatest value often lies in corroborating the results obtained from experimental methods like the Mosher's method. The synergy between experimental and computational approaches provides the highest level of confidence in the final stereochemical assignment.

Ultimately, the choice of method will depend on the specific resources available, the amount of sample, and the desired level of certainty. For critical applications in drug development, a combination of at least two of these methods is often employed to ensure an irrefutable assignment of the absolute configuration.

References

  • Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (2006). NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Spectroscopy Letters, 25(8), 1125-1132. [Link]

  • Capon, R. J., et al. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Marine Drugs, 16(6), 205. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]

  • Tianxing, S. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology, 54, 539-544. [Link]

  • Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-117. [Link]

  • National Center for Biotechnology Information. (n.d.). Assigning Molecular Configuration by Nuclear Magnetic Resonance. In Natural Product Structure Elucidation. [Link]

  • Freire, F., et al. (2000). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 65(9), 2845-2852. [Link]

  • Evidente, A., et al. (2017). Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites. Phytochemistry Letters, 21, 243-250. [Link]

  • Kusumi, T., et al. (2005). Chiral Anisotropic Reagents for Determining the Absolute Configuration of Secondary Alcohols and Carboxylic Acids. The Journal of Synthetic Organic Chemistry, Japan, 63(10), 1025-1035. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]

  • Riguera, R., & Seco, J. M. (2012). NMR Methods for the Assignment of Absolute Stereochemistry of Bioactive Compounds. In Comprehensive Chirality (pp. 314-358). Elsevier. [Link]

  • Zhang, G., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 5(13), 2069-2076. [Link]

  • Wenzel, T. J. (2018). NMR Chiral solvating agents. In eMagRes (pp. 1-14). John Wiley & Sons, Ltd. [Link]

  • Di Pietro, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12929-12940. [Link]

  • Sarotti, A. M. (2021). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. The Journal of Organic Chemistry, 86(17), 11756-11764. [Link]

  • Pieri, V., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 30(14), 3235. [Link]

  • Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895-2898. [Link]

  • Capon, R. J., et al. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. ResearchGate. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11798-11809. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Wikipedia. (n.d.). Mosher's acid. [Link]

  • Freire, F., et al. (2000). Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy. ResearchGate. [Link]

  • Evidente, A., et al. (2017). Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites. ResearchGate. [Link]

  • Kusumi, T., et al. (1995). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. The Journal of Organic Chemistry, 60(21), 6844-6850. [Link]

  • Isborn, C. M., et al. (2024). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. Journal of Chemical Theory and Computation, 20(5), 2168-2182. [Link]

  • Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. [Link]

  • NextSDS. (n.d.). 3-cyclobutyl-2-methoxy-2-methylpropanoic acid — Chemical Substance Information. [Link]

  • Hansen, T. V., et al. (2024). Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin. Marine Drugs, 22(3), 114. [Link]

  • Davi, M., et al. (2013). Synthesis of cyclobutarenes by Palladium-catalyzed C(sp 3 )-H bond arylation: Preparation of Methyl 7-Methylbicyclo[4.2.0]Octa-1,3,5-Triene-7-Carboxylate. Organic Syntheses, 90, 145-157. [Link]

  • SpectraBase. (n.d.). 3-Cyclopentylpropionic acid, 2-methylphenyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. [Link]

  • Abellán, T., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 11(24), 4893-4905. [Link]

  • Le, K. A., & Gauthier, D. A. (2016). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. The Chemical Educator, 21, 143-147. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Cyclopropyl-2-methylpropanoic acid. PubChem. [Link]

  • PubChemLite. (n.d.). 3-cyclohexyl-2-methylpropanoic acid (C10H18O2). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (2S)-3-cyclobutyl-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Safe Handling, PPE, and Disposal Protocols for (2S)-3-cyclobutyl-2-methylpropanoic acid

Executive Summary

(2S)-3-cyclobutyl-2-methylpropanoic acid (CAS: 1513963-47-7 for the racemate) is a highly valuable chiral carboxylic acid intermediate utilized in pharmaceutical synthesis and drug development. Due to its specific structural features—a lipophilic cyclobutyl ring coupled with a corrosive carboxylic acid moiety—it presents unique occupational hazards. This guide provides researchers and drug development professionals with a self-validating system for Personal Protective Equipment (PPE) selection, operational handling, and waste management.

Physicochemical Hazard Profile & Causality

Understanding the molecular behavior of (2S)-3-cyclobutyl-2-methylpropanoic acid is critical for risk mitigation. The carboxylic acid group (pKa ~4.5-5.0) acts as a proton donor, capable of causing localized coagulative necrosis upon dermal or ocular contact [4]. Simultaneously, the cyclobutyl and methyl groups significantly increase the molecule's partition coefficient (LogP).

Causality Insight: This high lipophilicity means that if the acid is dissolved in common organic synthesis solvents (e.g., Dichloromethane, Dimethyl Sulfoxide), the solvent acts as a carrier vehicle. The compound can rapidly bypass the lipid bilayer of human skin, carrying the corrosive payload deeper into the epidermis than simple aqueous acids [5].

Table 1: Physicochemical and Hazard Summary

Property / HazardValue / ClassificationOperational Implication
Molecular Formula C8H14O2Organic acid; highly incompatible with strong oxidizers.
Molecular Weight 142.20 g/mol Volatility is low at room temp, but aerosols pose inhalation risks.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires immediate barrier protection and localized exhaust.
Stereochemistry (2S) EnantiomerSensitive to harsh basic conditions; risk of racemization at C2.

Personal Protective Equipment (PPE) Matrix

Standard laboratory latex gloves are insufficient for handling lipophilic organic acids. The following PPE matrix is engineered to provide a self-validating barrier system [5].

Table 2: Required PPE and Selection Causality

PPE CategorySpecificationCausality & Rationale
Hand Protection Double-gloved: Nitrile (inner) + Neoprene or Butyl Rubber (outer).Nitrile provides basic dexterity, while Butyl/Neoprene offers superior chemical resistance against organic acids and the penetrating solvents used to dissolve them.
Eye Protection ANSI Z87.1 Chemical Splash Goggles.The acid can cause severe corneal damage. Safety glasses with side shields are inadequate for splash risks during solvent transfer.
Body Protection Flame-resistant (FR) lab coat, fully buttoned.Protects against incidental contact. FR material is required if handling the acid in conjunction with flammable solvents (e.g., THF, Methanol).
Respiratory Fume hood (Face velocity >100 fpm). N95/P100 if weighing large quantities.Prevents inhalation of airborne particulates (if solid) or vapors (if heated/dissolved) which cause respiratory tract irritation.

Operational Handling Protocol

To maintain both operator safety and the enantiomeric purity of the (2S) stereocenter, follow this step-by-step workflow.

Step-by-Step Dispensing & Reaction Protocol:

  • Preparation: Verify fume hood face velocity is operating above 100 feet per minute (fpm). Clear the workspace of any strong oxidizers (e.g., nitric acid, permanganates) or strong bases.

  • Dispensing: Tare a static-free weigh boat. Use a clean, dry stainless-steel spatula to dispense the required mass.

  • Solvent Integration: Transfer the compound to the reaction vessel. Slowly add the chosen organic solvent (e.g., Dichloromethane). Note: Exothermic dissolution may occur; monitor temperature.

  • Reaction Execution: If adding reagents (e.g., coupling agents like EDC/HOBt), maintain the reaction temperature below 30°C to prevent base-catalyzed racemization at the alpha-carbon.

  • Decontamination: Immediately wipe down the balance and spatulas with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution to neutralize residual acid, followed by a DI water rinse [3].

HandlingWorkflow Start Verify Fume Hood Face Velocity (>100 fpm) PPE Don PPE: Nitrile/Neoprene Gloves, Goggles Start->PPE Dispense Dispense (2S)-3-cyclobutyl- 2-methylpropanoic acid PPE->Dispense Solvent Dissolve in Compatible Organic Solvent (e.g., DCM) Dispense->Solvent React Execute Synthesis (Monitor Temp to Prevent Racemization) Solvent->React Clean Decontaminate Spatulas with 5% NaHCO3 React->Clean

Workflow for the safe dispensing and handling of (2S)-3-cyclobutyl-2-methylpropanoic acid.

Emergency Spill Response

A spill of this organic acid requires immediate neutralization to prevent surface corrosion and vapor generation. This protocol utilizes a self-validating visual cue (effervescence) to confirm safety.

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to a safe working height.

  • Contain: Surround the spill with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust, which can react with concentrated acids [2].

  • Neutralize: Carefully apply a weak base, such as solid Sodium Bicarbonate ( NaHCO3​ ) or Sodium Carbonate ( Na2​CO3​ ), starting from the perimeter and moving inward.

  • Validate: The neutralization is complete when effervescence ( CO2​ gas evolution) entirely ceases.

  • Collect: Sweep the neutralized matrix into a chemically compatible, properly labeled hazardous waste container.

Waste Management & Disposal Plan

Improper disposal of organic acids can lead to catastrophic laboratory incidents, particularly if mixed with incompatible waste streams (e.g., Nitric Acid) [1].

Step-by-Step Disposal Protocol:

  • Segregation: Never mix (2S)-3-cyclobutyl-2-methylpropanoic acid waste with inorganic acids, strong bases, or oxidizing agents [1, 2].

  • Aqueous Waste: If the acid is in a dilute aqueous solution (<5%), it may be neutralized in-lab to a pH of 6-8 using 1M NaOH or 5% NaHCO3​ . Once neutralized and validated with pH paper, verify with your local Environmental Health & Safety (EHS) department if drain disposal is permitted [3].

  • Solvent Waste: If dissolved in organic solvents, segregate into "Halogenated" (e.g., DCM, Chloroform) or "Non-Halogenated" (e.g., Ethyl Acetate, Methanol) waste carboys.

  • Labeling & Storage: Label the container with the full chemical name, "Hazardous Waste," and the primary hazard ("Corrosive/Organic Acid"). Store in a secondary containment tray in a designated Satellite Accumulation Area (SAA) [2].

WasteLogic Waste Generate Chemical Waste Check Aqueous or Organic Solvent Matrix? Waste->Check Aqueous Aqueous Waste Check->Aqueous Water-based Organic Organic Solvent Waste Check->Organic Solvent-based Neutralize Neutralize to pH 6-8 with NaHCO3 Aqueous->Neutralize HalogenCheck Contains Halogens? (e.g., DCM) Organic->HalogenCheck EHS EHS Pickup & Incineration Neutralize->EHS HaloWaste Halogenated Organic Waste HalogenCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste HalogenCheck->NonHaloWaste No HaloWaste->EHS NonHaloWaste->EHS

Waste segregation logic for mixtures containing (2S)-3-cyclobutyl-2-methylpropanoic acid.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]

  • Central Washington University Environmental Health and Safety. "Laboratory Hazardous Waste Disposal Guidelines." CWU EHS. [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "NIOSH Pocket Guide to Chemical Hazards - Formic Acid." CDC. [Link]

  • Washington State Department of Labor & Industries. "Working Safely with Solvents and Chemical Glove Selection." WA L&I. [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.